SSAA09E2
描述
Structure
3D Structure
属性
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-8-10-20(11-9-19)14-4-2-13(3-5-14)12-17-16(21)15-6-7-18-22-15/h2-7H,8-12H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXBNSVRJWWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SSAA09E2: A Novel Inhibitor of SARS-CoV Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSAA09E2, chemically identified as N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide, is a small-molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication. Discovered through the screening of the Maybridge HitFinder chemical library, this compound employs a novel mechanism of action by directly interfering with the initial and critical stage of viral entry into host cells. Specifically, it blocks the interaction between the SARS-CoV spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and experimental evaluation of this compound.
Discovery of this compound
This compound was identified as a potent inhibitor of SARS-CoV entry from a screening of approximately 3,000 compounds from the Maybridge HitFinder chemical library. The initial high-throughput screening utilized a cell-based assay with HIV-1 particles pseudotyped with the SARS-CoV spike protein (SARS/HIV-luc). Compounds that demonstrated a significant reduction in luciferase activity, indicating inhibition of viral entry, were selected for further characterization.[2] this compound was one of the lead compounds that specifically inhibited SARS/HIV-luc entry without affecting the entry of a control virus pseudotyped with the vesicular stomatitis virus G protein (VSV-G), highlighting its specificity for the SARS-CoV spike protein-mediated entry pathway.[2]
Plausible Synthesis Pathway
While the original discovery publication does not detail the synthesis of this compound, a plausible and efficient synthetic route can be proposed based on established principles of organic chemistry, particularly amide bond formation. The retrosynthetic analysis of this compound identifies two key precursors: 1,2-oxazole-5-carboxylic acid and (4-(4-methylpiperazin-1-yl)phenyl)methanamine.
Caption: Retrosynthetic analysis of this compound.
A proposed forward synthesis would involve the following key steps:
-
Synthesis of 1,2-oxazole-5-carboxylic acid: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an appropriate alkyne, followed by functional group manipulation to yield the carboxylic acid.
-
Synthesis of (4-(4-methylpiperazin-1-yl)phenyl)methanamine: This precursor can be synthesized starting from 4-fluorobenzaldehyde (B137897) and N-methylpiperazine via nucleophilic aromatic substitution, followed by reductive amination.
-
Amide Coupling: The final step involves the coupling of 1,2-oxazole-5-carboxylic acid and (4-(4-methylpiperazin-1-yl)phenyl)methanamine using standard peptide coupling reagents such as EDC/HOBt or HATU to form the amide bond, yielding this compound.
Caption: Proposed forward synthesis workflow for this compound.
Mechanism of Action: Inhibition of Viral Entry
This compound exerts its antiviral activity by targeting the very first step of the SARS-CoV infection cycle: the attachment of the virus to the host cell. The viral spike (S) protein, specifically its receptor-binding domain (RBD), mediates this attachment by binding to the ACE2 receptor on the surface of human cells. This compound directly interferes with this interaction.[1][2]
Caption: Signaling pathway of this compound-mediated inhibition.
Experimental evidence from immunoprecipitation and immunoblot assays has shown that in the presence of this compound, the binding of the SARS-S RBD to soluble ACE2 is significantly reduced.[1] Further studies indicated that this compound likely binds to the ACE2 receptor or a cellular factor that facilitates the S protein-ACE2 interaction, rather than directly to the spike protein itself.[1] Importantly, this compound does not inhibit the enzymatic activity of ACE2, suggesting a specific mode of action that avoids potential off-target effects related to the disruption of the renin-angiotensin system.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the key quantitative data from the initial discovery and characterization of the compound.
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| SARS/HIV Pseudovirus Entry Assay | 293T | EC50 | 3.1 | [1] |
| Cytotoxicity Assay | 293T | CC50 | >100 | [1] |
| SARS-CoV Cytopathic Effect Assay | Vero E6 | EC50 | 4.5 | [1] |
| Cytotoxicity Assay | Vero E6 | CC50 | >100 | [1] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture.
Experimental Protocols
Detailed methodologies are crucial for the replication and further development of these findings. The following are the core experimental protocols used in the discovery and characterization of this compound.
SARS/HIV Pseudovirus Entry Assay
This assay is used to screen for inhibitors of SARS-CoV entry in a BSL-2 environment.
Caption: Experimental workflow for the pseudovirus entry assay.
Protocol:
-
Cell Seeding: Seed 293T cells engineered to express human ACE2 in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Addition: Treat the cells with serial dilutions of this compound or control compounds for 1 hour at 37°C.
-
Pseudovirus Infection: Add SARS/HIV-luc pseudotyped virus particles to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration and determine the EC50 value by non-linear regression analysis.
ACE2-Spike Protein Binding Assay (Immunoprecipitation)
This biochemical assay directly measures the inhibitory effect of this compound on the interaction between the SARS-S RBD and ACE2.
References
In-Depth Technical Guide: SSAA09E2's Mechanism of Action on SARS-CoV ACE2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSAA09E2 is a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication. Its primary mechanism of action is the disruption of the initial and critical interaction between the SARS-CoV Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells. This guide provides a comprehensive overview of the experimental evidence, quantitative data, and methodologies used to elucidate the function of this compound as a viral entry inhibitor.
Core Mechanism of Action
This compound acts as a direct antagonist of the SARS-CoV S protein's binding to the human ACE2 receptor. This inhibitory action occurs at an early stage of the viral lifecycle, preventing the attachment and subsequent entry of the virus into the host cell. The chemical name for this compound is {N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide}.
Research has demonstrated that this compound's inhibitory effect is specific to the S protein-ACE2 interaction. Studies have shown that the compound likely impairs the recognition of the ACE2 protein by the Receptor Binding Domain (RBD) within the S1 subunit of the viral spike protein.[1] Evidence from cell-fusion assays indicates that this compound is effective only when introduced before the interaction between S protein-expressing cells and ACE2-expressing cells, further solidifying its role as a binding inhibitor rather than a post-binding fusion inhibitor.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative metrics reported in the literature.
| Metric | Value | Assay Type | Cell Line | Virus | Reference |
| IC50 | 3.1 µmol/L | S protein-ACE2 Binding Assay | - | SARS-CoV | [1] |
| EC50 | 3.1-9.7 µM | Antiviral Activity Assay | Vero | SARS-CoV | [2] |
| CC50 | >100 µmol/L | Cytotoxicity Assay | Vero | - | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the binding between the SARS-CoV S protein and the ACE2 receptor.
EC50 (Half-maximal effective concentration): The concentration of this compound required to inhibit 50% of SARS-CoV viral replication in cell culture.
CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that results in 50% cell death, indicating the compound's toxicity. The high CC50 value suggests a favorable safety profile in vitro.
Experimental Protocols
The mechanism of action of this compound was elucidated through a series of key experiments. The detailed methodologies for these assays are outlined below.
SARS-CoV S Protein-ACE2 Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of the SARS-CoV S protein to the ACE2 receptor in a cell-free system.
Protocol:
-
Coating: 96-well microplates are coated with recombinant human ACE2 protein and incubated overnight.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Inhibitor Incubation: Serial dilutions of this compound (or control compounds) are added to the wells.
-
S Protein Addition: Recombinant SARS-CoV S protein (specifically the Receptor Binding Domain, RBD) conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells and incubated to allow binding to the coated ACE2.
-
Washing: The plates are washed to remove unbound S protein and inhibitor.
-
Detection: A substrate for the conjugated enzyme (e.g., TMB for HRP) is added to the wells. The enzymatic reaction produces a colorimetric signal that is proportional to the amount of bound S protein.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the dose-response curve.
Cell-Cell Fusion Assay
This cell-based assay assesses the ability of this compound to prevent the fusion of cells expressing the SARS-CoV S protein with cells expressing the ACE2 receptor.
Protocol:
-
Cell Culture: Two populations of cells are prepared:
-
Effector Cells: A cell line (e.g., HEK293T) is transfected to express the full-length SARS-CoV S protein on their surface.
-
Target Cells: A separate cell line (e.g., HEK293T) is transfected to express the human ACE2 receptor. One of the cell lines is also engineered to express a reporter gene system (e.g., luciferase) upon cell fusion.
-
-
Inhibitor Treatment: Effector cells are pre-incubated with various concentrations of this compound.
-
Co-culture: The treated effector cells are then co-cultured with the target cells.
-
Fusion and Reporter Gene Expression: If cell fusion occurs, the components of the reporter system are brought together, leading to a measurable signal (e.g., luminescence).
-
Signal Quantification: The reporter signal is quantified using a luminometer or other appropriate instrument.
-
Data Analysis: The reduction in the reporter signal in the presence of this compound is used to determine the compound's inhibitory effect on cell-cell fusion.
Visualizations
Proposed Mechanism of Action of this compound
Caption: this compound inhibits the binding of the SARS-CoV S-protein's RBD to the ACE2 receptor.
Experimental Workflow for S Protein-ACE2 Binding Inhibition Assay (ELISA)
Caption: Workflow of the ELISA-based assay to screen for inhibitors of S-protein-ACE2 binding.
Logical Flow of the Cell-Cell Fusion Assay
Caption: Logical flow demonstrating the principle of the cell-cell fusion inhibition assay.
Signaling Pathways
Currently, there is no publicly available research detailing the specific downstream signaling pathways that may be affected by the action of this compound. The primary mechanism identified is the direct steric hindrance of the viral S protein binding to the ACE2 receptor, which is an extracellular event. As such, this compound is not expected to directly interact with intracellular signaling cascades. Future research may explore any potential indirect effects on cellular signaling resulting from the prevention of viral entry.
Conclusion
This compound is a promising small molecule inhibitor of SARS-CoV that functions by directly blocking the interaction between the viral S protein and the host cell's ACE2 receptor. The quantitative data from in vitro assays demonstrate its potency and specificity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other viral entry inhibitors. Further research is warranted to explore its efficacy in more complex models and to investigate any potential secondary effects on cellular signaling.
References
Investigating the Antiviral Spectrum of SSAA09E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSAA09E2, chemically identified as N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide, has emerged as a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication.[1] This technical guide provides a comprehensive overview of the known antiviral activity of this compound, its mechanism of action, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Antiviral Spectrum of this compound
Based on publicly available scientific literature, the antiviral activity of this compound has been characterized exclusively against SARS-CoV. To date, there is no published data evaluating the efficacy of this compound against other coronaviruses, or viruses from other families such as influenza virus, HIV, hepatitis viruses, or herpesviruses. Therefore, the known antiviral spectrum of this compound is currently limited to SARS-CoV.
Quantitative Antiviral Data
The inhibitory potency of this compound against SARS-CoV has been determined using a cytopathic effect (CPE) assay in Vero cells. The key quantitative metrics are summarized in the table below.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV | Vero | Cytopathic Effect (CPE) Assay | 9.7 | >20 | >2.1 | [1] |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication or activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.
Mechanism of Action: Inhibition of Viral Entry
This compound exerts its antiviral effect by blocking the initial and critical step of SARS-CoV infection: the entry of the virus into the host cell.[1] Specifically, it interferes with the interaction between the SARS-CoV spike (S) protein and its cellular receptor, angiotensin-converting enzyme 2 (ACE2).[1] This mechanism was elucidated through experiments demonstrating that this compound inhibits the entry of HIV-1 particles pseudotyped with the SARS-CoV S protein, but not those with the vesicular stomatitis virus G protein (VSV-G).[1] Further biochemical assays confirmed that this compound directly disrupts the binding of the S protein's receptor-binding domain (RBD) to ACE2.
Signaling Pathway Diagram
The following diagram illustrates the SARS-CoV entry pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the antiviral activity of this compound are provided below.
SARS-CoV Pseudotyped Virus Entry Assay
This assay is used to screen for inhibitors of viral entry in a BSL-2 setting by utilizing a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the envelope protein of the target virus (in this case, SARS-CoV S protein).
Objective: To determine if a compound specifically inhibits SARS-CoV S protein-mediated viral entry.
Materials:
-
HEK293T cells
-
Vero E6 cells (or other ACE2-expressing cells)
-
Plasmids: HIV-1 backbone (e.g., pNL4-3.Luc.R-E-), plasmid encoding SARS-CoV S protein, and a control envelope plasmid (e.g., VSV-G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin
-
Test compound (this compound) and controls (e.g., DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear bottom)
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 backbone plasmid and the SARS-CoV S protein plasmid (or VSV-G for control) using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudotyped viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Titer the pseudovirus stock to determine the appropriate dilution for infection.
-
-
Antiviral Assay:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound or control compounds for 1-2 hours.
-
Infect the cells with the SARS-CoV S-pseudotyped virus (and VSV-G pseudotyped virus in parallel as a control for non-specific inhibition).
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral entry for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response curve.
-
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Objective: To quantify the antiviral activity of a compound against live, replication-competent SARS-CoV in a BSL-3 facility.
Materials:
-
Vero E6 cells
-
SARS-CoV (live virus)
-
Cell culture medium (DMEM), FBS, penicillin-streptomycin
-
Test compound (this compound) and controls
-
Cell viability reagent (e.g., CellTiter-Glo®, neutral red, or crystal violet)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of SARS-CoV (e.g., at a multiplicity of infection of 0.01).
-
Incubate the plates for 3-5 days, or until CPE is observed in the virus control wells (no compound).
-
Assess cell viability using a suitable reagent. For example, with crystal violet, the cells are fixed and stained, and the dye is then solubilized for absorbance measurement.
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the compound to determine the CC50.
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration.
-
Determine the EC50 and CC50 values from the respective dose-response curves.
-
ACE2-RBD Binding Assay (ELISA-based)
This biochemical assay directly measures the ability of a compound to interfere with the binding of the SARS-CoV S protein's receptor-binding domain (RBD) to the ACE2 receptor.
Objective: To confirm that the mechanism of action of the compound is through the inhibition of the S protein-ACE2 interaction.
Materials:
-
Recombinant human ACE2 protein
-
Recombinant SARS-CoV S protein RBD (e.g., with a His-tag or Fc-tag)
-
High-binding 96-well ELISA plates
-
Test compound (this compound) and controls
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Wash buffer (e.g., PBST)
-
Detection antibody (e.g., anti-His-HRP or anti-Fc-HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
ELISA plate reader
Procedure:
-
Coat the wells of a high-binding 96-well plate with recombinant human ACE2 protein overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
In a separate plate, pre-incubate the recombinant SARS-CoV S-RBD with serial dilutions of this compound for 1 hour.
-
Transfer the RBD-compound mixtures to the ACE2-coated plate and incubate for 1-2 hours.
-
Wash the wells to remove unbound RBD.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour.
-
Wash the wells and add the HRP substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition of ACE2-RBD binding for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing antiviral compounds like this compound.
Conclusion
This compound is a specific inhibitor of SARS-CoV entry, acting through the disruption of the S protein-ACE2 interaction. While it shows promise as a lead compound for the development of SARS-CoV therapeutics, its broader antiviral spectrum remains uncharacterized. Further studies are warranted to evaluate the activity of this compound against other coronaviruses, including SARS-CoV-2 and seasonal human coronaviruses, as well as other viral pathogens to fully understand its potential as a broad-spectrum antiviral agent. The detailed protocols and workflows provided in this guide offer a framework for such future investigations.
References
SSAA09E2: A Technical Guide to a Novel Probe for SARS-CoV Entry Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The severe acute respiratory syndrome coronavirus (SARS-CoV) enters host cells through a complex process initiated by the interaction of its spike (S) glycoprotein (B1211001) with the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[1] Understanding the intricacies of this viral entry mechanism is paramount for the development of effective antiviral therapeutics. Small molecule inhibitors that target specific steps in this pathway are invaluable tools for dissecting the molecular events of viral entry and serve as potential leads for drug development. This technical guide focuses on SSAA09E2, a novel small molecule inhibitor of SARS-CoV entry, and its utility as a probe for studying the initial stages of coronavirus infection.
This compound, chemically identified as N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide, was discovered through a high-throughput screen of a chemical library for compounds that block the entry of HIV-1 particles pseudotyped with the SARS-CoV S protein.[1][2] This compound, along with two others, SSAA09E1 and SSAA09E3, which act at later stages of viral entry, provides a toolkit for investigating distinct phases of the SARS-CoV infection process.[1][2]
This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its antiviral activity by specifically targeting the initial and critical step of SARS-CoV entry: the interaction between the viral S protein and the host cell's ACE2 receptor.[1][2] Unlike other inhibitors that may target viral or host proteases or the membrane fusion event, this compound acts at the earliest stage of virus-host interaction.[1][2]
The SARS-CoV entry process can be broadly categorized into the following key stages:
-
Receptor Binding: The receptor-binding domain (RBD) of the S1 subunit of the viral S protein binds to the ACE2 receptor on the host cell surface.
-
Endocytosis: Following receptor binding, the virus-receptor complex is internalized into the host cell via endocytosis.
-
Proteolytic Cleavage: Within the endosome, host proteases, such as cathepsin L, cleave the S protein, exposing the fusion peptide in the S2 subunit.
-
Membrane Fusion: The exposed fusion peptide mediates the fusion of the viral envelope with the endosomal membrane, releasing the viral genome into the cytoplasm.
This compound specifically inhibits the first step, the binding of the S protein to ACE2.[1][2] This blockade prevents the subsequent steps of viral entry, effectively neutralizing the virus before it can establish an infection within the host cell. The specificity of this compound for this interaction makes it an excellent probe for studying the dynamics of S protein-ACE2 binding and for screening for other molecules that disrupt this critical interaction.
Quantitative Data
The inhibitory activity of this compound and its companion compounds, SSAA09E1 and SSAA09E3, has been quantified in various assays. The following table summarizes the key quantitative data from the primary literature.
| Compound | Target | Assay Type | EC50 (µM) | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-S/ACE2 Interaction | Pseudotyped Virus Entry | 3.1 | >100 | N/A | >32.3 |
| SSAA09E1 | Cathepsin L | Pseudotyped Virus Entry | 6.7 | >100 | 5.33 ± 0.61 | >14.9 |
| SSAA09E3 | Viral-Cell Membrane Fusion | Pseudotyped Virus Entry | 9.7 | 20 | N/A | >2.1 |
EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral entry in a cell-based assay. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that causes 50% cytotoxicity to the host cells. IC50 (Half-maximal inhibitory concentration): The concentration of the compound that inhibits 50% of the activity of a specific molecular target (e.g., an enzyme). Selectivity Index (SI) is calculated as CC50/EC50. N/A: Not Applicable, as the compound does not directly inhibit a specific enzyme in the assays cited.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound and related compounds.
HIV-1 Pseudotyped with SARS-S Entry Assay
This assay is used to screen for and quantify the activity of inhibitors of SARS-CoV entry in a BSL-2 setting.
a. Production of Pseudotyped Virus:
-
Co-transfect 293T cells with a plasmid encoding the SARS-CoV S protein (pCAGGS SARS-S) and a plasmid encoding an HIV-1 genome with a luciferase reporter gene in place of the env gene (pNL-4.3-Luc-E⁻R⁻) using a suitable transfection reagent (e.g., calcium phosphate).
-
As a control, co-transfect a separate plate of 293T cells with a plasmid encoding the vesicular stomatitis virus G protein (pMDG-VSV-G) and the HIV-1 reporter plasmid.
-
Incubate the transfected cells at 37°C in a 5% CO₂ incubator for 48 hours.
-
Harvest the supernatant containing the pseudotyped virions.
-
Clarify the supernatant by centrifugation at low speed to remove cell debris.
-
Store the pseudotyped virus stocks at -80°C.
b. Infection Assay:
-
Seed 293T cells transiently transfected with a plasmid expressing human ACE2 (pCDNA 3.1-ACE2) into 96-well plates at a density of 1 x 10⁴ cells/well.
-
The following day, treat the cells with serial dilutions of the test compound (e.g., this compound) for a predetermined period (e.g., 1 hour) at 37°C.
-
Infect the cells by adding the SARS-S or VSV-G pseudotyped virus.
-
Incubate the infected cells for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
SARS-CoV Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Seed Vero E6 cells in a 96-well plate at a suitable density.
-
On the day of the experiment, prepare serial dilutions of the test compound in culture medium.
-
Pre-incubate the cells with the compound dilutions for a specified time.
-
Infect the cells with a known titer of infectious SARS-CoV at a specific multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 3 to 5 days, or until CPE is observed in the virus control wells (no compound).
-
Assess cell viability using a suitable method, such as staining with crystal violet or using a colorimetric assay (e.g., MTS or MTT).
-
Calculate the EC50 value based on the concentration of the compound that provides 50% protection from CPE.
Cell-Cell Fusion Assay
This assay determines if a compound inhibits the fusion of cells expressing the SARS-S protein with cells expressing the ACE2 receptor.
-
Effector Cells: Co-transfect 293T cells with a plasmid encoding the SARS-CoV S protein and a plasmid that drives the expression of T7 polymerase under the control of a CMV promoter.
-
Target Cells: Transfect 293T cells with a plasmid encoding the ACE2 receptor and a plasmid containing a luciferase gene under the control of a T7 promoter.
-
After 24 hours, detach the effector and target cells and co-culture them in a 96-well plate in the presence of serial dilutions of the test compound.
-
Incubate the co-culture for at least 8 hours at 37°C.
-
Lyse the cells and measure the luciferase activity.
-
A reduction in luciferase signal in the presence of the compound indicates inhibition of cell-cell fusion.
Cathepsin L Activity Assay
This biochemical assay is used to determine if a compound directly inhibits the enzymatic activity of cathepsin L.
-
In a 96-well black plate, add a reaction buffer containing a specific substrate for cathepsin L (e.g., a fluorogenic peptide substrate).
-
Add serial dilutions of the test compound to the wells.
-
Initiate the reaction by adding a known concentration of purified cathepsin L enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence signal at regular intervals using a microplate reader.
-
Calculate the IC50 value by determining the compound concentration that results in a 50% reduction in the rate of substrate cleavage.
Visualizations
SARS-CoV Entry Pathway and Points of Inhibition
Caption: SARS-CoV entry pathway and inhibitor targets.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing SARS-CoV entry inhibitors.
Conclusion
This compound is a valuable molecular probe for the study of SARS-CoV entry. Its specific mechanism of action, targeting the initial S protein-ACE2 interaction, allows for the precise dissection of this critical step in the viral life cycle. The availability of companion compounds, SSAA09E1 and SSAA09E3, which inhibit subsequent stages of entry, provides a powerful set of tools for a more comprehensive understanding of the entire process. The data and protocols presented in this guide are intended to facilitate further research into SARS-CoV entry and to aid in the development of novel antiviral strategies. The continued investigation of compounds like this compound is essential for preparing for future coronavirus outbreaks.
References
Understanding the binding kinetics of SSAA09E2 to ACE2
An In-depth Technical Guide to Understanding the Binding Interaction of SSAA09E2 with ACE2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available data on the interaction between the small molecule inhibitor this compound and the Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV.
Introduction
This compound, chemically identified as N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide, is a small molecule that has been identified as an inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication.[1] Its primary mechanism of action is the disruption of the initial and critical step of viral entry into host cells: the binding of the SARS-CoV Spike (S) protein's Receptor Binding Domain (RBD) to the human ACE2 receptor.[1][2] This inhibitory action places this compound in a class of potential antiviral compounds that target the virus-host interaction.
Data on Inhibitory Action
| Compound | Target Interaction | Assay Type | Observed Effect | Effective Concentration | Source |
| This compound | SARS-S RBD - ACE2 | Immunoprecipitation & Immunoblot | Interferes with the interaction | Not specified | [1] |
| This compound | SARS-CoV-2 S-protein RBD - ACE2 | Fluorescent and magnetically modulated biosensors | No inhibition observed | Up to 100 µM | [3] |
Experimental Protocols
The primary method cited for demonstrating the inhibitory effect of this compound on the SARS-S-RBD and ACE2 interaction is an immunoprecipitation and immunoblot assay.
Immunoprecipitation and Immunoblot Assay to Detect Interference with RBD-ACE2 Interaction
Objective: To determine if this compound can block the binding of the SARS-CoV Spike protein's Receptor Binding Domain (RBD) to the soluble ACE2 receptor.
Materials:
-
Recombinant SARS-S RBD protein
-
Soluble ACE2 receptor protein
-
This compound compound
-
Protein A/G agarose (B213101) beads
-
Antibody against the tag on the RBD protein (e.g., anti-His tag)
-
Antibody against the tag on the ACE2 protein (e.g., anti-Fc)
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE gels
-
Transfer membranes
-
Blocking buffer
-
Primary and secondary antibodies for immunoblotting
-
Chemiluminescent substrate
Methodology:
-
Incubation:
-
In a microcentrifuge tube, a mixture of the recombinant SARS-S RBD protein and soluble ACE2 protein is prepared in a suitable binding buffer.
-
This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the protein mixture at the desired final concentration. A control sample with the solvent alone is also prepared.
-
The mixture is incubated for a specific period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) to allow for the binding interaction to occur.
-
-
Immunoprecipitation:
-
Protein A/G agarose beads are added to the mixture. These beads will bind to the Fc region of the antibody used for immunoprecipitation.
-
An antibody targeting the tag on the RBD protein (e.g., anti-His) is added to the mixture.
-
The mixture is incubated for another period (e.g., 1-2 hours or overnight) at 4°C with gentle rotation to allow the antibody to bind to the RBD protein and the beads to capture the antibody-protein complex.
-
-
Washing:
-
The beads are pelleted by centrifugation at a low speed.
-
The supernatant is carefully removed.
-
The beads are washed multiple times with a wash buffer to remove any non-specifically bound proteins.
-
-
Elution and SDS-PAGE:
-
The bound proteins are eluted from the beads by adding a sample loading buffer and heating the sample.
-
The eluted samples are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
The separated proteins from the gel are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a blocking buffer to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody that specifically detects the ACE2 protein (e.g., an anti-Fc antibody if ACE2 is Fc-tagged).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added to the membrane, which will produce light in the presence of the enzyme-conjugated secondary antibody.
-
The signal is detected using an imaging system.
-
Interpretation of Results:
-
In the control sample (without this compound), a band corresponding to the ACE2 protein should be detected, indicating that the RBD and ACE2 have interacted and ACE2 was co-immunoprecipitated with the RBD.
-
In the sample treated with this compound, a reduction or absence of the ACE2 band would indicate that this compound has successfully interfered with the binding of the RBD to ACE2.
Visualizations
Experimental Workflow
Caption: Workflow for Immunoprecipitation-Immunoblot Assay.
Inhibitory Mechanism of this compound
References
Initial Cytotoxicity Screening of SSAA09E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSAA09E2 is a small molecule inhibitor initially identified for its role in blocking the replication of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). It functions by impeding the early interaction between the viral spike protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. While its antiviral properties are the primary focus of existing research, understanding its cytotoxicity profile is a critical step in the evaluation of any compound with therapeutic potential. This technical guide provides an overview of the initial cytotoxicity screening of this compound, detailing experimental methodologies and presenting available data. Given the limited public data on the broad cytotoxic effects of this compound against cancer cell lines, this document also outlines a standard framework for such a screening cascade and explores potential signaling pathways that could be relevant for anticancer activity based on its known target, ACE2.
Quantitative Cytotoxicity Data
To date, comprehensive screening of this compound across a wide panel of cancer cell lines has not been extensively reported in publicly available literature. However, a singular cytotoxicity data point has been identified. This data is crucial for establishing a baseline for the compound's potency and for guiding the design of further studies.
Table 1: Summary of In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| HEK-293T | Human Embryonic Kidney | XTT | 48 | 3.1[1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The provided IC50 value in HEK-293T cells suggests a moderate level of cytotoxic activity. Further screening against a diverse panel of cancer cell lines is imperative to determine its potential as an anticancer agent and to identify specific cancer types that may be more susceptible to its effects.
Experimental Protocols
A standard protocol for initial cytotoxicity screening involves the use of colorimetric or luminescent assays to determine cell viability after treatment with the compound of interest. The following is a detailed methodology for a typical MTT or XTT-based cytotoxicity assay.
Cell Culture and Seeding
-
Cell Line Maintenance: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested from sub-confluent cultures using trypsin-EDTA. After neutralization and centrifugation, the cell pellet is resuspended in fresh medium. Cell density is determined using a hemocytometer or an automated cell counter. Cells are then seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
Compound Preparation and Treatment
-
Stock Solution Preparation: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mM).
-
Serial Dilutions: A series of working solutions are prepared by serially diluting the stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Cell Treatment: The culture medium from the seeded plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assessment (XTT Assay)
-
Reagent Preparation: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture is prepared according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Incubation with XTT: Following the treatment period, 50 µL of the XTT labeling mixture is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C. During this time, metabolically active (viable) cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the orange formazan product is measured using a microplate reader at a wavelength of 450-500 nm (with a reference wavelength of approximately 650 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the key steps in the initial in vitro screening of a compound for cytotoxic activity.
Caption: Workflow for in vitro cytotoxicity screening of this compound.
Known Signaling Pathway of this compound (Antiviral Action)
The established mechanism of action for this compound is the inhibition of SARS-CoV entry into host cells. This is achieved by blocking the binding of the viral spike protein to the ACE2 receptor.
References
Exploring the Preclinical Profile of SSAA09E2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSAA09E2, chemically identified as N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide, has emerged as a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication. Its mechanism of action lies in the disruption of the initial and critical step of viral entry into host cells. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism, and outlines key experimental protocols for its evaluation. It is important to note that while this compound belongs to a class of compounds suggested to have favorable pharmacokinetic properties, specific quantitative data on its oral bioavailability remains limited in publicly accessible literature.
Mechanism of Action: Inhibition of Viral Entry
This compound acts as a crucial inhibitor of SARS-CoV entry into host cells by specifically targeting the interaction between the viral Spike (S) protein and the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2). This blockade of the S protein-ACE2 binding is a novel mechanism that prevents the initial attachment of the virus to the cell surface, thereby neutralizing its ability to initiate infection. Time-of-addition experiments have confirmed that this compound is most effective during the early stages of the viral life cycle, consistent with its role as an entry inhibitor.
Oral Bioavailability and Pharmacokinetics
Direct quantitative data on the oral bioavailability and pharmacokinetic profile of this compound is not extensively available in the public domain. However, this compound is an oxazole-carboxamide derivative. Studies on other compounds within this chemical class have suggested the potential for good oral bioavailability. It is crucial to emphasize that these are general observations for related compounds and not specific data for this compound. Further preclinical and clinical studies are necessary to determine the precise pharmacokinetic parameters of this compound.
Table 1: Qualitative Pharmacokinetic Profile of Related Oxazole-Carboxamide Derivatives
| Compound Class | General Oral Bioavailability | Key Pharmacokinetic Characteristics | Citation |
| Oxazole-carboxamide derivatives | Reported as "good" | Moderate clearance, low half-lives, and volumes of distribution. | [1] |
In Vitro Efficacy
The inhibitory activity of this compound against SARS-CoV has been evaluated in cell-based assays. The following table summarizes the available efficacy data.
Table 2: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Virus | Parameter | Value | Citation |
| SARS-CoV CPE Assay | Vero | SARS-CoV | EC50 | Submicromolar | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's antiviral activity. Below are protocols for two key experiments used to characterize SARS-CoV entry inhibitors.
Protocol 1: SARS-CoV Pseudovirus Entry Assay
This assay provides a safe and quantifiable method to assess the ability of compounds to inhibit viral entry mediated by the SARS-CoV Spike protein.
Materials:
-
HEK293T cells
-
HEK293T cells stably expressing human ACE2 (293T-hACE2)
-
Lentiviral or retroviral packaging system (e.g., pNL4-3.Luc.R-E-)
-
Plasmid encoding SARS-CoV Spike protein
-
Plasmid encoding a reporter gene (e.g., Luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer
-
Luciferase substrate
-
96-well plates
-
Luminometer
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the packaging plasmid, the plasmid encoding the SARS-CoV Spike protein, and the reporter plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for the production of pseudotyped viral particles.
-
Harvest the supernatant containing the pseudovirus and clarify by centrifugation.
-
-
Neutralization Assay:
-
Seed 293T-hACE2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the medium from the 293T-hACE2 cells and add the virus-compound mixture.
-
Incubate the cells for 48-72 hours.
-
-
Quantification of Viral Entry:
-
Lyse the cells using a lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The reduction in luciferase activity in the presence of this compound corresponds to the inhibition of viral entry.
-
Protocol 2: Cell-Cell Fusion Assay
This assay evaluates the ability of a compound to inhibit the fusion of cells expressing the SARS-CoV Spike protein with cells expressing the ACE2 receptor, mimicking the membrane fusion step of viral entry.
Materials:
-
HEK293T cells
-
Plasmid encoding SARS-CoV Spike protein
-
Plasmid encoding human ACE2
-
Reporter system (e.g., split-luciferase or other reporter gene activated upon cell fusion)
-
Transfection reagent
-
Cell culture medium
-
Lysis buffer and substrate for the reporter system
-
96-well plates
-
Plate reader for the corresponding reporter signal
Methodology:
-
Preparation of Effector and Target Cells:
-
Create two populations of HEK293T cells.
-
Transfect the "effector" cells with the plasmid encoding the SARS-CoV Spike protein and one component of the reporter system.
-
Transfect the "target" cells with the plasmid encoding human ACE2 and the other component of the reporter system.
-
-
Co-culture and Inhibition Assay:
-
After 24 hours of transfection, detach the effector and target cells.
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a 96-well plate, mix the effector and target cells in a 1:1 ratio in the presence of the different concentrations of this compound.
-
Incubate the co-culture for 16-24 hours to allow for cell fusion.
-
-
Quantification of Cell Fusion:
-
Lyse the cells and add the appropriate substrate for the reporter system.
-
Measure the reporter signal (e.g., luminescence) using a plate reader. A decrease in the signal indicates inhibition of cell-cell fusion by this compound.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and experimental procedures can aid in understanding the context of this compound's action and evaluation.
Caption: SARS-CoV Entry Pathway and Inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for SSAA09E2 in Cell-Based Antiviral Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SSAA09E2 is a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication. It functions by blocking the early interaction between the viral spike (S) protein and the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2)[1][2]. This mechanism of action makes this compound a valuable tool for studying SARS-CoV entry and a potential lead compound for the development of antiviral therapeutics. These application notes provide detailed protocols for evaluating the antiviral activity of this compound and similar compounds using cell-based assays.
Mechanism of Action of this compound
This compound uniquely targets the initial and critical step of viral entry. By interfering with the binding of the SARS-CoV S protein to the ACE2 receptor, it prevents the virus from entering the host cell, thereby inhibiting subsequent replication[1][2]. This is distinct from other antiviral strategies that might target viral enzymes or later stages of the viral life cycle[1].
Signaling Pathway for SARS-CoV Entry via ACE2
The entry of SARS-CoV into a host cell is a multi-step process involving the ACE2 receptor and the transmembrane protease, serine 2 (TMPRSS2)[3][4]. The viral spike protein first binds to ACE2. Subsequently, TMPRSS2 cleaves the spike protein, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cell[3][4]. This compound acts at the initial binding stage of this pathway.
Caption: SARS-CoV entry pathway and the inhibitory action of this compound.
Experimental Protocols
Pseudotyped Virus Entry Assay
This assay provides a safe and effective method to screen for inhibitors of viral entry in a BSL-2 environment. It utilizes a replication-defective viral core (e.g., from HIV-1 or MLV) pseudotyped with the SARS-CoV S protein and carrying a reporter gene like luciferase[5].
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293-ACE2)[5].
-
SARS-CoV S protein pseudotyped viral particles (SARS-S PP) carrying a luciferase reporter gene.
-
Bald pseudotyped particles (lacking a fusion glycoprotein) as a negative control[5].
-
Cell culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293-ACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound or other test compounds in cell culture medium.
-
Treatment: Remove the medium from the cells and add the diluted compounds. Incubate for 1 hour at 37°C.
-
Infection: Add SARS-S PP to the wells. Include wells with bald PPs as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Lysis and Luciferase Assay: Remove the medium, wash the cells with PBS, and lyse the cells. Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect). This assay must be performed in a BSL-3 laboratory with infectious SARS-CoV.
Materials:
-
Vero E6 cells.
-
Infectious SARS-CoV.
-
Cell culture medium.
-
This compound or other test compounds.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Infection: Infect the cells with SARS-CoV at a specific multiplicity of infection (MOI). Include uninfected cells as a control.
-
Incubation: Incubate the plates for 3-5 days, or until CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Measure cell viability using a suitable reagent.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from CPE.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for screening and characterizing antiviral compounds like this compound.
Caption: A general workflow for antiviral drug discovery and development.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound and related compounds were evaluated in different assays. The table below summarizes the key quantitative data from a representative study[1].
| Compound | Pseudotype-Based Assay EC50 (µM) | SARS-CoV CPE Assay EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 4.6 | 3.0 | >100 | >33 |
| SSAA09E1 | 1.6 | 0.8 | >100 | >125 |
| SSAA09E3 | 0.9 | 0.8 | >100 | >125 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death. SI (Selectivity Index) is the ratio of CC50 to EC50, indicating the therapeutic window of the compound.
This compound represents a class of antiviral compounds that inhibit SARS-CoV entry by blocking the interaction between the viral S protein and the host ACE2 receptor[1]. The provided protocols for pseudotyped virus entry and cytopathic effect reduction assays are standard methods for evaluating the efficacy of such compounds. The quantitative data demonstrates the potent and specific antiviral activity of this compound, making it a valuable research tool and a promising candidate for further therapeutic development.
References
- 1. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of SARS-CoV-2 entry through the ACE2/TMPRSS2 pathway: a promising approach for uncovering early COVID-19 drug therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: ACE2-Spike Protein Binding Assay Using SSAA09E2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical first step in the viral lifecycle, initiating the cascade of events leading to COVID-19.[1] This entry is primarily mediated by the interaction between the Receptor Binding Domain (RBD) of the viral Spike (S) glycoprotein (B1211001) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor expressed on the surface of host cells.[2][3] The S protein's S1 subunit is responsible for this binding, while the S2 subunit facilitates the fusion of the viral and cellular membranes.[4] Molecules that can successfully inhibit this crucial S1RBD-ACE2 interaction are therefore promising candidates for therapeutic interventions against COVID-19.[5]
SSAA09E2 is a small molecule identified as an inhibitor of SARS-CoV replication. Its mechanism of action involves blocking the early interaction between the SARS-S protein and the ACE2 receptor, thereby preventing viral entry into the host cell. This application note provides a detailed protocol for an ACE2-Spike protein binding assay, a high-throughput screening platform ideal for evaluating the inhibitory potential of compounds like this compound. The assay is designed as a quantitative competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The ACE2-Spike protein binding assay is a competitive ELISA designed to measure the interaction between the Spike protein's RBD and the ACE2 receptor. The assay can be used to screen for inhibitors, including small molecules, peptides, or antibodies, that disrupt this binding.
In this format, a 96-well microplate is pre-coated with recombinant SARS-CoV-2 Spike RBD protein. The test compound, such as this compound, is added to the wells along with a constant concentration of recombinant human ACE2 protein. If the test compound inhibits the Spike-ACE2 interaction, less ACE2 will bind to the immobilized Spike RBD. The amount of bound ACE2 is then quantified using a specific primary antibody against ACE2, followed by a Horseradish Peroxidase (HRP)-conjugated secondary antibody. The addition of a TMB substrate results in a colorimetric signal that is inversely proportional to the inhibitory activity of the test compound. The reaction is stopped, and the absorbance is measured at 450 nm.
Quantitative Data Summary
The inhibitory effect of this compound on the Spike-ACE2 interaction and viral infection has been quantified in various studies. The data below is compiled for easy comparison.
| Compound | Assay Type | Concentration/Potency | Reference |
| This compound | S1RBD-ACE2 Binding Inhibition Assay | Tested at 1800, 600, 200, 67, 22, and 0 µg/ml | |
| This compound | SARS-CoV Cytopathic Effect (CPE) Assay | Submicromolar EC₅₀ |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
Proper dissolution and preparation of the test compound are critical for accurate results.
-
Materials :
-
This compound solid powder (CAS No. 883944-52-3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
-
Protocol for Stock Solution (e.g., 10 mM in DMSO) :
-
Refer to the manufacturer's certificate of analysis for the molecular weight of this compound to calculate the required mass for your desired stock concentration.
-
Weigh the appropriate amount of this compound powder and dissolve it in pure DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
-
-
Protocol for Working Solution Dilution Series :
-
A recommended solvent system for in vitro assays is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare a 1 mL working solution, combine 100 µL of the DMSO stock solution with 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL.
-
Perform serial dilutions from this starting working solution in the appropriate assay buffer to achieve the desired final concentrations for testing (e.g., 1800, 600, 200, 67, 22 µg/ml).
-
2. ACE2-Spike Protein Binding Assay (Competitive ELISA)
This protocol is based on commercially available kits and published methodologies.
-
Materials and Reagents :
-
96-well microplate pre-coated with recombinant SARS-CoV-2 Spike RBD protein
-
Recombinant human ACE2 protein
-
This compound working solutions (and other controls)
-
Goat anti-human ACE2 antibody (Detection Antibody)
-
HRP-conjugated anti-goat IgG (Secondary Antibody)
-
Assay Diluent
-
Wash Buffer (e.g., 1x PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
-
Assay Protocol :
-
Reagent Preparation : Equilibrate all reagents to room temperature before use. Prepare 1x Wash Buffer and 1x Assay Diluent according to the manufacturer's instructions.
-
Assay Setup : Add 100 µL of Assay Diluent to each well. Add 10 µL of the prepared this compound serial dilutions to the respective wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "blank" control (Assay Diluent only).
-
ACE2 Addition : Add a pre-determined concentration of recombinant human ACE2 protein to all wells except the blank.
-
Incubation : Gently tap the plate to mix and incubate for 2 hours at room temperature on a shaker.
-
Washing : Aspirate the contents of the wells and wash each well 4 times with 300 µL of 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Primary Antibody Addition : Add 100 µL of diluted goat anti-human ACE2 antibody to each well.
-
Incubation : Incubate for 1 hour at room temperature.
-
Washing : Repeat the washing step as described in step 5.
-
Secondary Antibody Addition : Add 100 µL of diluted HRP-conjugated anti-goat IgG to each well.
-
Incubation : Incubate for 1 hour at room temperature, protected from light.
-
Washing : Repeat the washing step as described in step 5.
-
Signal Development : Add 100 µL of TMB Substrate to each well and incubate for 10-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition : Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [ 1 - (OD₄₅₀ of Sample - OD₄₅₀ of Blank) / (OD₄₅₀ of No Inhibitor Control - OD₄₅₀ of Blank) ] * 100
The results can be plotted on a semi-log graph with the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis to determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
Visualizations
Mechanism of Action and Experimental Workflow
References
- 1. COVID-19: angiotensin-converting enzyme 2 (ACE2) expression and tissue susceptibility to SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and evolution of human ACE2 binding by SARS-CoV-2 spike - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. news-medical.net [news-medical.net]
- 5. SARS-CoV-2 Spike-ACE2 Binding Assay Kit | BioVendor R&D [biovendor.com]
Application Notes and Protocols: SARS-CoV Pseudovirus Neutralization Assay with SSAA09E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) has highlighted the critical need for robust and safe methods to evaluate the efficacy of neutralizing antibodies, which are essential for the development of vaccines and immunotherapeutics.[1][2] Pseudovirus neutralization assays provide a powerful and safer alternative to working with live, replication-competent viruses, allowing for high-throughput screening of neutralizing agents in a Biosafety Level 2 (BSL-2) environment.[3][4][5] These assays utilize chimeric viral particles, typically based on a lentiviral or vesicular stomatitis virus (VSV) core, which are engineered to express the SARS-CoV spike (S) protein on their surface and contain a reporter gene, such as luciferase or green fluorescent protein (GFP). The entry of these pseudoviruses into susceptible target cells, which express the angiotensin-converting enzyme 2 (ACE2) receptor, is mediated by the S protein. The level of reporter gene expression is directly proportional to the extent of viral entry, providing a quantitative measure of infection.
This document provides a detailed protocol for performing a SARS-CoV pseudovirus neutralization assay using the monoclonal antibody SSAA09E2. The protocol covers the production of SARS-CoV pseudovirus, its titration to determine infectious units, and the subsequent neutralization assay to quantify the inhibitory activity of this compound.
Signaling Pathway of SARS-CoV Entry and Neutralization
Caption: Mechanism of SARS-CoV pseudovirus entry and its inhibition by the neutralizing antibody this compound.
Experimental Workflow
Caption: Step-by-step workflow of the SARS-CoV pseudovirus neutralization assay.
Experimental Protocols
Part 1: Production of SARS-CoV Pseudovirus
This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV spike protein.
Materials:
-
HEK293T cells
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Plasmids:
-
Packaging plasmid (e.g., psPAX2)
-
Transfer vector with a luciferase reporter gene (e.g., pLenti-Luc)
-
Envelope plasmid expressing SARS-CoV Spike protein
-
-
0.45 µm syringe filters
-
T-75 cell culture flasks
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the packaging, transfer, and envelope plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the plasmid mixture with the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the flask to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Harvesting: At 48- and 72-hours post-transfection, harvest the cell culture supernatant containing the pseudovirus.
-
Filtration and Storage: Centrifuge the supernatant to pellet cell debris, and then filter through a 0.45 µm filter. Aliquot the filtered pseudovirus and store at -80°C.
Part 2: Titration of SARS-CoV Pseudovirus
This step is crucial to determine the viral titer, ensuring that a consistent amount of virus is used in the neutralization assay.
Materials:
-
HEK293T-ACE2 cells (or other ACE2-expressing cell line)
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Serial Dilution: Prepare serial dilutions of the pseudovirus supernatant in culture medium.
-
Infection: Remove the culture medium from the cells and add the diluted pseudovirus to the wells. Include a "cells only" control (no virus).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luminescence using a luminometer. The reading is typically in Relative Light Units (RLU).
-
-
Titer Calculation: The viral titer is expressed as Tissue Culture Infectious Dose 50% (TCID50/mL). This is calculated based on the dilution of virus that results in an RLU value 50% of the maximum. For practical purposes in neutralization assays, a dilution that gives a high but not saturating RLU signal is chosen.
Part 3: Pseudovirus Neutralization Assay with this compound
This protocol details the steps to measure the neutralizing activity of the monoclonal antibody this compound.
Materials:
-
Titered SARS-CoV pseudovirus
-
HEK293T-ACE2 cells
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
This compound monoclonal antibody
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Antibody Dilution: Prepare serial dilutions of the this compound antibody in culture medium. A starting concentration of 10-50 µg/mL is often a good starting point for monoclonal antibodies. Include a "virus only" control (no antibody) and a "cells only" control (no virus, no antibody).
-
Neutralization Reaction:
-
In a separate 96-well plate, mix the diluted this compound antibody with a standardized amount of SARS-CoV pseudovirus (determined from the titration step).
-
Incubate the antibody-virus mixture for 1 hour at 37°C.
-
-
Infection: Transfer the antibody-virus mixture to the 96-well plate containing the HEK293T-ACE2 cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Measure the luciferase activity as described in the titration protocol.
-
Data Analysis:
-
Calculate the percent neutralization for each antibody concentration using the following formula:
-
% Neutralization = 100 * (1 - (RLU of sample - RLU of cells only) / (RLU of virus only - RLU of cells only))
-
-
Plot the percent neutralization against the logarithm of the antibody concentration.
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a four-parameter logistic regression curve.
-
Data Presentation
The neutralizing activity of this compound should be summarized in a table. As no specific experimental data for this compound is publicly available, the following table is a template demonstrating how to present such results.
| Monoclonal Antibody | Target | Pseudovirus | IC50 (µg/mL) |
| This compound | SARS-CoV Spike | Lentiviral | [Insert experimental value] |
| Positive Control mAb | SARS-CoV Spike | Lentiviral | [Insert experimental value] |
| Negative Control mAb | N/A | Lentiviral | No neutralization observed |
Note: The IC50 value represents the concentration of the antibody required to inhibit 50% of the pseudovirus infection. A lower IC50 value indicates a higher neutralizing potency.
References
- 1. Antibody-mediated neutralization of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 4. berthold.com [berthold.com]
- 5. berthold.com [berthold.com]
Application Note: High-Throughput Screening for SARS-CoV Entry Inhibitors Using SSAA09E2 as a Reference Compound
Introduction
The Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) remains a significant concern for global health. The viral entry process, initiated by the interaction between the viral Spike (S) protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, represents a primary target for therapeutic intervention. High-throughput screening (HTS) assays are crucial for the rapid identification of small-molecule inhibitors that can block this process. SSAA09E2 is a small-molecule inhibitor of SARS-CoV replication discovered through HTS.[1][2] It functions by specifically blocking the early interaction between the SARS-S protein and the ACE2 receptor, preventing viral entry into host cells.[1][2][3] This document provides detailed protocols and data related to the use of this compound in HTS campaigns for identifying novel SARS-CoV inhibitors.
Mechanism of Action of this compound
SARS-CoV enters host cells through a multi-step process. The receptor-binding domain (RBD) of the viral S protein first binds to the ACE2 receptor on the cell surface. Following this binding, the virus is typically internalized into endosomes. Inside the endosome, host proteases, such as cathepsin L, cleave the S protein, which triggers a conformational change that facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.
This compound acts at the very first step of this process. It interferes with the binding of the SARS-S protein to the ACE2 receptor, thereby preventing the virus from attaching to and entering the host cell. This mechanism was elucidated in studies where this compound was shown to inhibit the entry of HIV-1 particles pseudotyped with the SARS-CoV S protein. Its specificity is highlighted by its lack of effect on viruses using different entry mechanisms, such as those pseudotyped with the Vesicular Stomatitis Virus G (VSV-G) protein.
Data Presentation
This compound was identified alongside other inhibitors with distinct mechanisms of action in the same screening campaign. The table below summarizes the inhibitory activities of these compounds.
| Compound | Target/Mechanism | Assay Type | IC50 / EC50 | Selectivity Index (SI) | Reference |
| This compound | Blocks S-Protein/ACE2 Interaction | SARS-S Pseudotyped Virus Entry | - | - | |
| SSAA09E1 | Inhibits Cathepsin L | Cathepsin L Enzymatic Assay | 5.33 ± 0.61 µM | >30 | |
| SARS-S Pseudotyped Virus Entry | 6.7 µM | - | |||
| SSAA09E3 | Prevents Viral-Host Membrane Fusion | SARS-CoV Cytopathic Effect Assay | Sub-micromolar | >100 |
Note: Specific IC50/EC50 values for this compound from the initial discovery papers were not detailed; its activity was confirmed as a primary hit that blocks SARS-S/ACE2 interaction.
Experimental Protocols
The primary HTS assay for identifying SARS-CoV entry inhibitors like this compound is the pseudotyped particle (PP) entry assay. This cell-based assay is amenable to a BSL-2 laboratory environment and provides a quantitative readout for spike-mediated viral entry.
Protocol 1: SARS-CoV Pseudotyped Particle (PP) Entry Assay
This protocol describes a luciferase-based reporter assay to screen for inhibitors of SARS-CoV S protein-mediated cell entry.
Materials:
-
HEK293 cells stably expressing ACE2 (HEK293-ACE2).
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
SARS-CoV S protein pseudotyped particles (e.g., MLV or HIV-1 backbone) encoding a luciferase reporter gene.
-
VSV-G pseudotyped particles (for counter-screening).
-
Compound library dissolved in DMSO.
-
White, solid-bottom 384-well or 1536-well assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Methodology:
-
Cell Plating: Seed HEK293-ACE2 cells into 384-well assay plates at a density of 1.5 x 10⁴ cells/well in 30 µL of media. Incubate at 37°C, 5% CO₂ for 18-24 hours.
-
Compound Addition: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of library compounds to the assay plates. Include appropriate controls: this compound as a positive control for inhibition and DMSO as a negative (vehicle) control.
-
Pseudotyped Particle Addition: Add 10 µL of SARS-CoV S-pseudotyped particles to each well. For the counter-screen, use a separate set of plates and add VSV-G pseudotyped particles.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours to allow for viral entry and reporter gene expression.
-
Luminescence Reading: Equilibrate plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 5 minutes in the dark to stabilize the signal.
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the DMSO (0% inhibition) and "no virus" or positive control inhibitor (100% inhibition) wells.
-
Hits are identified as compounds that show significant inhibition in the SARS-CoV-S PP assay but not in the VSV-G PP counter-screen. This ensures specificity for the SARS-CoV entry pathway.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol is essential to ensure that the observed reduction in luminescence is due to specific inhibition of viral entry and not compound-induced cell death.
Materials:
-
HEK293-ACE2 cells.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Clear-bottom 384-well assay plates.
-
Compound library hits.
-
Cell viability reagent (e.g., CellTiter-Glo® or a resazurin-based reagent).
-
Plate reader capable of measuring luminescence or fluorescence.
Methodology:
-
Cell Plating: Seed HEK293-ACE2 cells in 384-well plates as described in Protocol 1.
-
Compound Addition: Add serial dilutions of the hit compounds to the wells.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours (matching the incubation time of the primary assay).
-
Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the concentration at which each compound reduces cell viability by 50% (CC50). Compare this value to the EC50 from the primary screen to determine the compound's selectivity index (SI = CC50/EC50). A high SI value is desirable.
This compound serves as a valuable tool compound for the development and validation of high-throughput screening assays aimed at discovering inhibitors of SARS-CoV entry. Its specific mechanism of blocking the S-protein/ACE2 interaction makes it an ideal positive control for HTS campaigns. The pseudotyped particle entry assay is a robust, safe, and effective method for screening large chemical libraries to identify novel lead compounds like this compound, which can be further developed into potent antiviral therapeutics to combat current and future coronavirus threats.
References
Application Notes and Protocols for SSAA09E2 in Animal Models of SARS-CoV Infection
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the use of the small molecule inhibitor SSAA09E2 in animal models of SARS-CoV infection. The information and protocols provided herein are based on the compound's established in vitro mechanism of action and generalized best practices for evaluating antiviral compounds in preclinical animal studies. This document is intended to serve as a foundational guide for researchers designing future in vivo experiments.
Application Notes
Introduction
This compound is a novel small molecule compound identified as a potent inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication.[1] Its specific mode of action, targeting the initial and critical phase of viral entry, makes it a valuable candidate for therapeutic development against SARS-CoV and potentially other coronaviruses that utilize a similar entry mechanism.
Mechanism of Action
This compound functions as a viral entry inhibitor.[2] Extensive in vitro studies have demonstrated that it acts by blocking the early interaction between the SARS-CoV Spike (S) protein and its host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3] This mechanism is highly specific; by preventing the virus from binding to the ACE2 receptor, this compound effectively neutralizes the virion before it can gain entry into the host cell to begin its replication cycle.[2] This mode of action is distinct from other identified SARS-CoV inhibitors, such as SSAA09E1, which inhibits the host protease Cathepsin L required for S protein processing, and SSAA09E3, which prevents the fusion of the viral and host cell membranes.[2][4]
Key Advantages and Research Applications
-
Targeted Action: this compound's specific inhibition of the S protein-ACE2 interaction suggests a potentially high therapeutic index with fewer off-target effects.
-
Prophylactic and Therapeutic Potential: Its mechanism of blocking viral entry makes it a candidate for both prophylactic use (preventing infection) and early therapeutic intervention (halting the spread of the virus at the onset of infection).
-
Research Tool: this compound can be used as a chemical probe in research settings to study the specific dynamics of the SARS-CoV S protein and ACE2 receptor interaction.
Proposed Protocols for In Vivo Evaluation
The following protocols are hypothetical and designed to guide the first-pass evaluation of this compound in a widely accepted animal model for SARS-CoV infection.
Animal Model Selection
The recommended model is the K18-hACE2 transgenic mouse . These mice express the human ACE2 receptor under the control of the keratin (B1170402) 18 promoter, leading to expression in epithelial cells, including those in the respiratory tract.[5][6] This model is susceptible to SARS-CoV infection and develops a lethal disease that recapitulates many features of severe human COVID-19, making it suitable for efficacy testing of antiviral compounds.[6][7]
Preparation of this compound for In Vivo Administration
Based on common formulation protocols for similar small molecules, a potential vehicle for this compound is:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline
Protocol:
-
Dissolve this compound powder in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and saline, ensuring the solution is mixed thoroughly after each addition.
-
The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare fresh dosing solutions daily.
Experimental Protocol: Prophylactic Efficacy Study
Objective: To determine if pre-treatment with this compound can prevent or reduce the severity of SARS-CoV infection.
Procedure:
-
Animal Groups: Randomly assign K18-hACE2 mice (8-10 weeks old, n=10 per group) to the following groups:
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Low-Dose this compound (e.g., 10 mg/kg)
-
Group 3: High-Dose this compound (e.g., 50 mg/kg)
-
-
Dosing: Administer the assigned dose of this compound or vehicle via oral gavage or intraperitoneal injection at 24 hours and again at 2 hours prior to viral challenge.
-
Infection: Under anesthesia, intranasally inoculate all mice with a lethal dose (e.g., 10^3 - 10^4 PFU) of a mouse-adapted SARS-CoV strain. All infection procedures must be performed in a Biosafety Level 3 (BSL-3) facility.
-
Post-Infection Monitoring:
-
Continue daily dosing for 7 days post-infection (dpi).
-
Monitor mice daily for 14 days for survival, weight loss, and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity).
-
-
Endpoint Analysis:
-
At day 4 post-infection, euthanize a subset of mice (n=4-5) from each group.
-
Harvest lung tissue for viral load quantification via qRT-PCR or plaque assay and for histopathological analysis to assess lung injury.
-
Analyze remaining mice for survival over the 14-day period.
-
Experimental Protocol: Therapeutic Efficacy Study
Objective: To determine if this compound can reduce viral load and disease severity when administered after infection has been established.
Procedure:
-
Animal Groups: Utilize the same grouping and dosing structure as the prophylactic study.
-
Infection: Intranasally inoculate all K18-hACE2 mice with SARS-CoV as described above.
-
Dosing: Begin administration of this compound or vehicle at 12 or 24 hours post-infection.
-
Post-Infection Monitoring and Endpoint Analysis: Follow the same procedures as outlined in the prophylactic study (steps 4 and 5).
Data Presentation
All quantitative data from the proposed studies should be summarized in tables for clear comparison.
Table 1: Summary of Efficacy Endpoints
| Treatment Group | Dosing Regimen | Mean % Weight Loss (Nadir) | Survival Rate (%) at 14 dpi | Lung Viral Titer at 4 dpi (log10 PFU/g) | Lung Pathology Score at 4 dpi |
|---|---|---|---|---|---|
| Vehicle Control | Prophylactic | ||||
| Low-Dose this compound | Prophylactic | ||||
| High-Dose this compound | Prophylactic | ||||
| Vehicle Control | Therapeutic | ||||
| Low-Dose this compound | Therapeutic |
| High-Dose this compound | Therapeutic | | | | |
Visualizations
Signaling Pathway of Viral Entry and Inhibition
Caption: this compound blocks SARS-CoV entry by inhibiting S-protein/ACE2 binding.
Proposed Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a mouse model.
References
- 1. N-((4-(4-methylpiperazin-1-yl)phenyl)methyl)-1,2-oxazole-5-carboxamide | C16H20N4O2 | CID 2738575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Angiotensin-Converting Enzyme 2 Protein Improves Survival and Lowers Viral Titers in Lethal Mouse Model of Severe Acute Respiratory Syndrome Coronavirus Type 2 Infection with the Delta Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Animal Models for COVID-19: More to the Picture Than ACE2, Rodents, Ferrets, and Non-human Primates. A Case for Porcine Respiratory Coronavirus and the Obese Ossabaw Pig [frontiersin.org]
- 7. Animal models and vaccines for SARS-CoV infection - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for dissolving and storing SSAA09E2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSAA09E2 is a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication. Its mechanism of action involves blocking the early interaction between the viral spike (S) protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, a critical step for viral entry[1][2]. This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications. Additionally, it outlines the signaling pathway associated with its mechanism of action.
Chemical Properties and Mechanism of Action
This compound, with the chemical name N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide, is a potent inhibitor of SARS-CoV entry[1]. It uniquely targets the initial binding of the SARS-S protein to the ACE2 receptor, preventing the virus from entering host cells[1]. This mechanism distinguishes it from other viral entry inhibitors that may target different stages of the viral life cycle[1]. Understanding this mechanism is crucial for designing experiments and interpreting results.
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Value | Notes |
| Solubility | ≥ 2.5 mg/mL (8.32 mM) | Saturation point is not fully determined.[2] |
| Storage Temperature | -80°C or -20°C | |
| Stock Solution Stability | 6 months at -80°C | Protect from light.[2] |
| 1 month at -20°C | Protect from light.[2] | |
| Molecular Weight | 300.37 g/mol (approx.) | Calculated from chemical formula. |
| CAS Number | 883944-52-3 | [2] |
Experimental Protocols: Dissolution of this compound
Proper dissolution of this compound is critical for achieving accurate and reproducible experimental results. Below are three validated protocols for preparing a stock solution. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[2].
Protocol 1: Aqueous Formulation
This protocol is suitable for in vivo studies and yields a clear solution.
-
Add 10% DMSO to the this compound powder.
-
Add 40% PEG300 and vortex until the powder is fully dissolved.
-
Add 5% Tween-80 and mix thoroughly.
-
Finally, add 45% saline to reach the final volume.
-
The resulting solution will have a concentration of at least 2.5 mg/mL (8.32 mM)[2].
Protocol 2: SBE-β-CD Formulation
This protocol utilizes a cyclodextrin (B1172386) to enhance solubility.
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add 10% DMSO to the this compound powder.
-
Add 90% of the 20% SBE-β-CD in saline solution.
-
Vortex until a clear solution is obtained.
-
This method also yields a solution of at least 2.5 mg/mL (8.32 mM)[2].
Protocol 3: Oil-Based Formulation
This protocol is suitable for specific in vivo applications requiring an oil-based vehicle.
-
Add 10% DMSO to the this compound powder.
-
Add 90% Corn Oil.
-
Vortex thoroughly to ensure complete dissolution.
-
The resulting clear solution will have a concentration of at least 2.5 mg/mL (8.32 mM)[2].
Storage and Handling
To maintain the integrity of this compound, follow these storage guidelines:
-
Stock Solutions: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solutions from light[2].
-
Solid Compound: Store the powdered form of this compound at -20°C.
Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway inhibited by this compound and the general workflow for its preparation and use in experiments.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
Application Note: Flow Cytometry Analysis of ACE2 Receptor Occupancy by SSAA09E2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a critical cell surface receptor that plays a vital role in cardiovascular regulation and serves as the primary entry point for coronaviruses, including SARS-CoV and SARS-CoV-2[1][2][3]. The interaction between the viral spike (S) protein and ACE2 is a key initial step for viral entry and subsequent infection[3][4][5]. Consequently, blocking this interaction is a promising therapeutic strategy against COVID-19. SSAA09E2 is a small molecule inhibitor of SARS-CoV replication that functions by blocking the early interactions of the SARS-S protein with the ACE2 receptor[6][7]. Understanding the binding characteristics and receptor occupancy of this compound on ACE2-expressing cells is crucial for its development as a potential therapeutic agent.
This application note provides a detailed protocol for quantifying the receptor occupancy of this compound on ACE2-expressing cells using flow cytometry. This method allows for a quantitative assessment of the binding of this compound to its target and can be utilized for dose-response studies and the determination of binding affinity.
Principle of the Assay
This assay employs a competitive binding format using flow cytometry. ACE2-expressing cells are incubated with varying concentrations of the unlabeled inhibitor, this compound. Subsequently, a fluorescently labeled ligand that also binds to ACE2, such as the recombinant SARS-CoV-2 Spike Receptor Binding Domain (RBD) protein, is added. The amount of fluorescently labeled RBD bound to the cells is inversely proportional to the occupancy of the ACE2 receptor by this compound. By measuring the mean fluorescence intensity (MFI) of the cell population, the degree of receptor occupancy by this compound can be determined.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| EC50 (SARS-CoV CPE assay) | Submicromolar | [6] |
| Mechanism of Action | Blocks ACE2-SARS-S RBD interaction | [6][7] |
Table 2: Representative Flow Cytometry Data for ACE2 Receptor Occupancy
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition of RBD Binding |
| 0 (No Inhibitor) | 15000 | 0% |
| 0.1 | 12750 | 15% |
| 1 | 8250 | 45% |
| 10 | 3000 | 80% |
| 100 | 1500 | 90% |
| No RBD (Background) | 500 | - |
Note: The data presented in this table is representative and should be generated experimentally.
Experimental Protocols
Materials and Reagents
-
Cell Line: ACE2-expressing cell line (e.g., HEK293T-hACE2, Calu-3, Vero E6)[8][9].
-
Compound: this compound (MedchemExpress)[7].
-
Labeled Ligand: Alexa Fluor 647-labeled SARS-CoV-2 S-protein RBD (or other suitable fluorescently labeled RBD)[10].
-
Antibodies: (Optional, for ACE2 expression confirmation) APC-conjugated anti-ACE2 antibody and corresponding isotype control[10].
-
Buffers:
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Flow Cytometry Staining Buffer (FACS Buffer): PBS with 1% BSA and 0.1% sodium azide.
-
-
Equipment:
-
Flow cytometer.
-
Centrifuge.
-
Incubator.
-
96-well U-bottom plates.
-
Experimental Workflow
Caption: Experimental workflow for ACE2 receptor occupancy assay.
Step-by-Step Protocol
1. Cell Preparation: 1.1. Culture ACE2-expressing cells to ~80-90% confluency. 1.2. Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins. 1.3. Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes. 1.4. Resuspend the cell pellet in cold FACS Buffer. 1.5. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in FACS Buffer. Keep cells on ice.
2. Compound Incubation (Receptor Occupancy): 2.1. Prepare serial dilutions of this compound in FACS Buffer. A typical concentration range would be from 0.01 µM to 100 µM. 2.2. Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of a 96-well U-bottom plate. 2.3. Add 50 µL of the diluted this compound solutions to the respective wells. For the 'No Inhibitor' control, add 50 µL of FACS Buffer. 2.4. Gently mix and incubate the plate on ice or at 4°C for 1 hour to allow this compound to bind to the ACE2 receptors.
3. Labeled Ligand Staining: 3.1. Prepare a working solution of the fluorescently labeled SARS-CoV-2 RBD in FACS Buffer. The optimal concentration should be predetermined by titration, but a concentration around the Kd of the RBD for ACE2 is a good starting point. 3.2. Without washing, add 50 µL of the labeled RBD solution to each well, including the 'No Inhibitor' control. For a 'Background' control well, add 50 µL of FACS Buffer instead of the labeled RBD. 3.3. Gently mix and incubate the plate on ice or at 4°C for 30-60 minutes, protected from light. 3.4. Wash the cells three times with 200 µL of cold FACS Buffer per well, centrifuging at 300 x g for 5 minutes at 4°C between each wash to remove unbound labeled RBD.
4. Data Acquisition: 4.1. After the final wash, resuspend the cell pellet in 200 µL of cold FACS Buffer. 4.2. Acquire data on a flow cytometer, collecting events for a sufficient number of cells (e.g., 10,000-20,000 events per sample). 4.3. Record the Mean Fluorescence Intensity (MFI) for the fluorescent channel corresponding to the labeled RBD.
5. Data Analysis: 5.1. Gate on the single-cell population to exclude doublets and debris. 5.2. Determine the MFI of the gated population for each sample. 5.3. Calculate the percentage of inhibition of RBD binding for each this compound concentration using the following formula:
% Inhibition = [1 - (MFI_sample - MFI_background) / (MFI_no_inhibitor - MFI_background)] * 100
5.4. Plot the % Inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathway
The binding of the SARS-CoV-2 spike protein to ACE2 is the initial step that triggers viral entry. ACE2 itself is a key component of the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance[1][11][12]. ACE2 counteracts the effects of Angiotensin II by converting it to Angiotensin-(1-7)[4][11][12]. Viral binding to ACE2 can lead to the downregulation of the receptor, potentially disrupting the protective arm of the RAS[4]. This compound acts by directly blocking the interaction site for the viral spike protein on ACE2, thereby preventing the first step of viral entry.
Caption: ACE2 interaction and inhibition by this compound.
Conclusion
The flow cytometry-based receptor occupancy assay described here provides a robust and quantitative method to evaluate the binding of this compound to the ACE2 receptor on the cell surface. This protocol can be adapted for the screening and characterization of other potential ACE2-binding inhibitors and is a valuable tool in the development of antiviral therapeutics targeting viral entry.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-human ACE2 antibody neutralizes and inhibits virus production of SARS-CoV-2 variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the role of ACE-2 receptor in pathogenesis of COVID-19 disease: a potential approach for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SARS-CoV-2 entry through the ACE2/TMPRSS2 pathway: a promising approach for uncovering early COVID-19 drug therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ACE2 protein expression within isogenic cell lines is heterogeneous and associated with distinct transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Safe and Accessible Cell-Based Spike–ACE2 Binding Assay for Evaluating SARS-CoV-2 Neutralization Activity in Biological Samples Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variations in cell-surface ACE2 levels alter direct binding of SARS-CoV-2 Spike protein and viral infectivity: Implications for measuring Spike protein interactions with animal ACE2 orthologs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin-Converting Enzyme 2 (ACE2) Signaling in Pulmonary Arterial Hypertension: Underpinning Mechanisms and Potential Targeting Strategies [mdpi.com]
- 12. ACE2: Targeting an important receptor in pathogenesis | CAS [cas.org]
Application Notes and Protocols: Western Blot Analysis to Confirm Inhibition of Spike Protein Binding by SSAA09E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 into host cells is initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface[1][2]. This interaction is a critical step in the viral life cycle and represents a key target for therapeutic intervention. Small molecule inhibitors that disrupt the spike-ACE2 interaction have the potential to block viral entry and prevent infection.
SSAA09E2 is a novel small molecule inhibitor that has been identified to block the interaction between the SARS-CoV spike protein and the ACE2 receptor, thereby inhibiting viral entry into host cells[1][2]. These application notes provide a detailed protocol for utilizing Western blot analysis, specifically through co-immunoprecipitation (Co-IP), to confirm and quantify the inhibitory effect of this compound on the spike-ACE2 protein interaction. Additionally, we describe the downstream signaling pathways affected by this interaction and how this compound can modulate these pathways.
Data Presentation
The inhibitory activity of this compound on the spike protein-ACE2 interaction can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target Interaction | Assay Type | IC50 (µM) |
| This compound | SARS-CoV Spike - ACE2 | Cell-based Assay | 3.1 |
Table 1: Quantitative analysis of this compound inhibition of the Spike-ACE2 interaction. The IC50 value represents the concentration of this compound required to inhibit 50% of the spike protein binding to the ACE2 receptor.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Inhibition of Spike-ACE2 Binding by this compound
This protocol describes the co-immunoprecipitation of the spike protein and ACE2 receptor from cell lysates to demonstrate their interaction and its inhibition by this compound.
Materials:
-
HEK293T cells co-transfected with plasmids expressing SARS-CoV Spike protein and human ACE2
-
This compound (or other potential inhibitors)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-Spike protein antibody (for immunoprecipitation)
-
Anti-ACE2 antibody (for Western blot detection)
-
Protein A/G magnetic beads
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies for Western blot
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HEK293T cells co-transfected with spike and ACE2 expression vectors in DMEM with 10% FBS.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate, add the anti-Spike protein antibody and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
Wash the beads three to five times with Co-IP wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
Western Blot Analysis
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Load the eluted protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ACE2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using a Western blot imaging system. A decrease in the band intensity for ACE2 in the this compound-treated samples compared to the control indicates inhibition of the spike-ACE2 interaction.
-
Visualizations
Experimental Workflow: Co-Immunoprecipitation and Western Blot
Caption: Workflow for Co-IP and Western Blot.
Signaling Pathway: Spike-ACE2 Interaction and Downstream Effects
The binding of the SARS-CoV spike protein to the ACE2 receptor can trigger downstream signaling pathways, such as the MEK/ERK and PI3K/AKT pathways, which are involved in cell growth, proliferation, and survival.
Caption: Spike-ACE2 Signaling Pathway Modulation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SSAA09E2 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of SSAA09E2 for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of SARS-CoV replication. Its mechanism of action involves blocking the early interactions between the SARS-CoV Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells.[1] This inhibition prevents the virus from entering the host cell.
Q2: What is a recommended starting concentration for in vitro assays?
A2: A recommended starting point for in vitro assays is to perform a dose-response experiment. Based on published data, concentrations ranging from low micromolar to nanomolar have been shown to be effective. For instance, in a SARS-CoV cytopathic effect assay in Vero cells, an EC50 of 0.15 µM has been reported. In a pseudovirus entry assay, the EC50 was 9.7 µM.[2] A good starting range for a dose-response curve would be from 0.01 µM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]
Q4: What is the known cytotoxicity of this compound?
A4: In cytotoxicity assays using HEK293T cells, this compound has been reported to have an IC50 of 3.1 μM. It is crucial to determine the cytotoxicity of this compound in your specific cell line to ensure that the observed antiviral effects are not due to cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro experiments.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Virus/Pseudovirus | Endpoint | Value |
| Cytopathic Effect Assay | Vero | SARS-CoV | EC50 | 0.15 µM[2] |
| Pseudovirus Entry Assay | 293T | SARS/HIV | EC50 | 9.7 µM[2] |
Table 2: In Vitro Cytotoxicity of this compound
| Assay Type | Cell Line | Endpoint | Value |
| XTT Assay | HEK293T | IC50 | 3.1 µM |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (or other appropriate virus)
-
This compound stock solution (10 mM in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Agarose (B213101) or Avicel
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM. A suggested starting range is from 100 µM to 0.01 µM. Remember to include a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Virus Preparation: Dilute the virus stock in DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Neutralization: Mix equal volumes of the diluted virus and the serially diluted this compound. Incubate at 37°C for 1 hour.
-
Infection: Remove the growth medium from the Vero E6 cell monolayer and wash with PBS. Inoculate the cells with the virus-compound mixture.
-
Adsorption: Incubate at 37°C for 1 hour to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose or 1.2% Avicel in DMEM with 2% FBS.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours. After fixation, remove the overlay and stain the cells with 0.5% crystal violet solution for 10-15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Protocol 2: Cytotoxicity Assay (MTT/XTT Assay)
Materials:
-
Cell line of interest (e.g., HEK293T, Vero E6)
-
This compound stock solution (10 mM in DMSO)
-
Complete growth medium
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 200 µM down to 0.1 µM. Include a vehicle control (DMSO) and a cell-only control (no compound).
-
Incubation: Add the compound dilutions to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization buffer and incubate overnight.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculation: Calculate the percentage of cell viability for each concentration compared to the cell-only control. The IC50 is the concentration of this compound that reduces cell viability by 50%.
Troubleshooting Guide
Issue 1: Low Potency or No Inhibition Observed
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Store the stock solution at -20°C or -80°C and protect it from light.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the multiplicity of infection (MOI) of the virus. Higher MOIs may require higher concentrations of the inhibitor.[4] Ensure the incubation times are appropriate for the assay.
-
-
Possible Cause: Compound insolubility.
-
Solution: Although this compound is soluble in DMSO, it may precipitate when diluted in aqueous media. Visually inspect your dilutions for any precipitation. If precipitation occurs, consider using a different solvent system or a lower final concentration.
-
Issue 2: High Background or Non-Specific Effects
-
Possible Cause: High DMSO concentration.
-
Possible Cause: Compound cytotoxicity.
-
Solution: Always run a parallel cytotoxicity assay to determine the IC50 of this compound in your cell line. The observed antiviral effect should occur at concentrations well below the cytotoxic concentration.
-
-
Possible Cause: Off-target effects.
-
Solution: While this compound is known to target the S-protein-ACE2 interaction, off-target effects are always a possibility for small molecules. If you observe unexpected phenotypes, consider using a secondary assay to confirm the on-target effect.
-
Issue 3: Variability Between Experiments
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase before seeding.
-
-
Possible Cause: Inconsistent virus titer.
-
Solution: Titer your virus stock regularly to ensure you are using a consistent MOI in each experiment.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper mixing of solutions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Plaque Reduction Neutralization Test Workflow.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SSAA09E3 | SARS-CoV抑制剂 | CAS 52869-18-8 | 美国InvivoChem [invivochem.cn]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl sulfoxide (DMSO) attenuates the inflammatory response in the in vitro intestinal Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of SSAA09E2
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of SSAA09E2, an inhibitor of SARS-CoV replication. This compound's primary mechanism of action is blocking the early interaction between the SARS-CoV Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2] While this compound has a targeted antiviral effect, it is crucial to investigate and rule out potential off-target interactions to ensure data integrity and therapeutic safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of SARS-CoV replication.[2] It functions by blocking the initial interaction between the viral Spike (S) protein and the host cell's ACE2 receptor, which is the critical first step in viral entry.[1][3] This action is distinct from other inhibitors that act at later stages, such as blocking cathepsin L or preventing membrane fusion.[1]
Q2: What are off-target effects and why are they a concern for a specific inhibitor like this compound?
Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended target (in this case, the S-protein/ACE2 interaction). These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and unforeseen physiological effects.[4] Identifying and mitigating these effects is a critical aspect of preclinical drug development to ensure the observed phenotype is a direct result of on-target activity.
Q3: What are the initial signs that this compound might be causing off-target effects in my experiments?
Potential indicators of off-target effects can include:
-
Unexpected cellular phenotypes: Observing cellular changes that are not readily explained by the inhibition of the SARS-S-ACE2 interaction.
-
High cytotoxicity: Significant cell death at concentrations close to the effective dose for viral inhibition.
-
Inconsistent results across different cell lines: The effects of this compound may vary unexpectedly between cell types, potentially due to differential expression of off-target proteins.
-
Discrepancies with genetic validation: If genetic knockdown or knockout of ACE2 produces a different phenotype than treatment with this compound, this could suggest off-target activity.
Q4: What general strategies can I employ to minimize the risk of off-target effects?
To minimize off-target effects, a multi-pronged approach is recommended:
-
Dose-response experiments: Use the lowest effective concentration of this compound that achieves the desired level of viral entry inhibition.
-
Orthogonal validation: Confirm key findings using alternative methods to inhibit the S-protein/ACE2 pathway, such as neutralizing antibodies or soluble ACE2.
-
Use of appropriate controls: Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a well-characterized inhibitor of a different pathway) in all experiments.
-
Proteome-wide profiling: Employ unbiased techniques to identify all cellular proteins that interact with this compound.
Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during your experiments with this compound.
Issue 1: High level of cytotoxicity observed at effective antiviral concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform a dose-response curve to determine the EC50 (antiviral activity) and CC50 (cytotoxicity). | A narrow therapeutic window (CC50 close to EC50) suggests potential off-target toxicity. |
| Test this compound in a panel of different cell lines. | Variability in cytotoxicity across cell lines may indicate an off-target that is differentially expressed. | |
| (Advanced) Perform a kinome scan or other broad-panel screening to identify potential off-target binding partners. | Identification of off-target kinases or other proteins that could mediate cytotoxic effects. | |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell line. | Reduced cytotoxicity in vehicle control wells. |
| Compound instability | Confirm the stability of this compound in your experimental media over the time course of the assay. | Consistent antiviral activity and cytotoxicity over time. |
Issue 2: Inconsistent antiviral activity across different experimental setups.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in ACE2 or TMPRSS2 expression | Quantify ACE2 and TMPRSS2 expression levels in the cell lines being used. SARS-CoV-2 entry is dependent on both ACE2 and the serine protease TMPRSS2 for S protein priming.[5] | Consistent antiviral activity of this compound in cell lines with comparable ACE2 and TMPRSS2 expression. |
| Differences in experimental protocols | Standardize all experimental parameters, including cell density, virus multiplicity of infection (MOI), and incubation times. | Reproducible antiviral activity across experiments. |
| Compound degradation | Aliquot and store this compound according to the manufacturer's recommendations to avoid repeated freeze-thaw cycles. | Consistent potency of the compound. |
Experimental Protocols
Protocol 1: Determining the On-Target Potency (EC50) and Cytotoxicity (CC50) of this compound
Objective: To determine the effective concentration of this compound for inhibiting SARS-CoV-2 entry and the concentration at which it becomes toxic to the host cells.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 or Calu-3) in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in infection media. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Infection and Treatment:
-
For the EC50 determination, pre-incubate the cells with the diluted this compound or vehicle for 1 hour. Then, add SARS-CoV-2 at a predetermined MOI.
-
For the CC50 determination, treat a parallel plate of uninfected cells with the same serial dilution of this compound.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Readout:
-
EC50: Quantify viral replication. This can be done through various methods such as RT-qPCR for viral RNA, immunostaining for viral proteins, or a plaque reduction assay.
-
CC50: Assess cell viability using a standard assay such as MTT, MTS, or a CellTiter-Glo® assay.
-
-
Data Analysis: Plot the percentage of viral inhibition and cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the EC50 and CC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to a target protein within the cell, leading to its thermal stabilization. While the primary target is extracellular, this can be adapted to assess intracellular off-targets.
Methodology:
-
Cell Culture and Treatment: Culture cells to a high density and treat with either this compound or a vehicle control for a specified period.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound to a protein should increase its resistance to thermal denaturation.[4]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[4]
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (e.g., a suspected off-target) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 entry.
References
- 1. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SSAA09E2-Based Neutralization Assays
Welcome to the technical support center for SSAA09E2-based neutralization assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel SARS-CoV replication inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of SARS-CoV replication.[1] Its primary mechanism of action is to block the early interaction between the SARS-CoV Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the surface of host cells.[1][2] By interfering with this binding, this compound prevents the virus from entering and infecting the host cell.[2][3]
Q2: What type of assay is suitable for evaluating this compound activity?
A2: Neutralization assays are the most appropriate method to evaluate the antiviral activity of this compound. These assays measure the ability of the compound to prevent viral infection of susceptible cells. Common formats include:
-
Pseudovirus Neutralization Assay (pVNT): This is a common and safer alternative to using live SARS-CoV-2. It utilizes a non-pathogenic virus (like VSV or lentivirus) engineered to express the SARS-CoV-2 Spike protein.
-
Plaque Reduction Neutralization Test (PRNT): Considered a gold standard, this assay quantifies the reduction in viral plaques in a cell monolayer in the presence of the neutralizing agent.
-
Microneutralization Assay: This is a higher-throughput version of the PRNT that often uses a different readout, such as cytopathic effect (CPE) or cell viability assays (e.g., MTT).
Q3: Which cell lines are recommended for an this compound neutralization assay?
A3: Cell lines that are susceptible to SARS-CoV-2 infection are required. The key is that they must express the ACE2 receptor. Commonly used cell lines include Vero E6 cells and HEK293T cells that have been engineered to overexpress ACE2.
Q4: How should I prepare this compound for my assay?
A4: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution is then serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for the assay. Ensure the final concentration of the solvent (e.g., DMSO) in the assay wells is low and consistent across all wells (including controls) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of virus, cells, or compound. 3. Edge effects: Evaporation from wells on the outer edges of the plate can concentrate reagents. | 1. Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| No neutralization observed at any this compound concentration | 1. Incorrect this compound concentration: The concentrations tested may be too low to have an effect. 2. Degraded compound: Improper storage or handling of this compound. 3. High virus titer: The amount of virus used may be too high for the compound to neutralize effectively. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Store the this compound stock solution at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. 3. Titrate your virus stock and use a multiplicity of infection (MOI) that results in a submaximal signal in your assay readout (e.g., 50-80% infection). |
| High background signal or low signal-to-noise ratio | 1. Suboptimal virus or cell condition: The health and infectivity of the virus and cells are critical. 2. Inadequate incubation times: Insufficient time for neutralization or infection to occur. 3. Readout assay issues: Problems with the luciferase substrate, MTT reagent, or other detection reagents. | 1. Use a fresh, validated virus stock and ensure cells are healthy and in the logarithmic growth phase. 2. Optimize the incubation times for each step: compound-virus pre-incubation, virus-cell infection. 3. Ensure all detection reagents are within their expiration date and prepared correctly. Allow the plate to equilibrate to room temperature before adding reagents if required. |
| Results suggestive of cytotoxicity | 1. High this compound concentration: The compound may be toxic to the cells at higher concentrations. 2. High solvent concentration: The solvent (e.g., DMSO) used to dissolve this compound may be causing cell death. | 1. Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with this compound on the same cell line without the virus to determine the non-toxic concentration range. 2. Ensure the final DMSO concentration is below 0.5% (or a level determined to be non-toxic for your specific cell line) in all wells. |
| Infection >100% in some wells | 1. Assay variability: Cell-based assays can have inherent variability. 2. Normalization issues: The "virus-only" control wells used for normalization may have lower-than-average readouts. | 1. This can sometimes occur at very high dilutions where there is no neutralization. It is often a result of random well-to-well variation. 2. Increase the number of "virus-only" control wells to get a more robust average for normalization. Consider normalizing row by row if there are plate-wide gradients. |
Experimental Protocols
Pseudovirus Neutralization Assay (pVNT) Protocol
This protocol provides a general framework for assessing the neutralizing activity of this compound using a lentivirus-based pseudovirus expressing the SARS-CoV-2 Spike protein and a luciferase reporter gene.
Materials:
-
Cells: HEK293T-ACE2 cells
-
Virus: SARS-CoV-2 Spike-pseudotyped lentivirus (with luciferase reporter)
-
Compound: this compound
-
Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, DMSO, Luciferase assay substrate (e.g., Bright-Glo)
-
Equipment: 96-well white, clear-bottom tissue culture plates, luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase HEK293T-ACE2 cells.
-
Dilute cells to a concentration of 2 x 10^5 cells/mL in complete DMEM (supplemented with 10% FBS and 1% Pen-Strep).
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate at 37°C, 5% CO2 for 18-24 hours.
-
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in serum-free DMEM to create working solutions at 2x the final desired concentrations.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Dilute the pseudovirus stock in serum-free DMEM to a predetermined titer.
-
Add 50 µL of the diluted pseudovirus to each well containing the this compound solution. Also, prepare "virus-only" control wells (virus + serum-free DMEM) and "cell-only" control wells (serum-free DMEM only).
-
Incubate the plate at 37°C for 1 hour to allow the compound to bind to the pseudovirus.
-
-
Infection:
-
Carefully remove the media from the seeded HEK293T-ACE2 cells.
-
Transfer 100 µL of the virus-compound mixtures from the neutralization plate to the corresponding wells of the cell plate.
-
Incubate the infected cell plate at 37°C, 5% CO2 for 48-72 hours.
-
-
Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay substrate according to the manufacturer's instructions.
-
Add the luciferase substrate to each well (e.g., 100 µL).
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percent neutralization for each this compound concentration using the following formula: % Neutralization = (1 - [(RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control)]) * 100
-
Plot the percent neutralization against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibiting SARS-CoV-2 entry by blocking Spike-ACE2 interaction.
Neutralization Assay Workflow
Caption: General experimental workflow for a pseudovirus-based neutralization assay.
References
Technical Support Center: Improving the Stability of SSAA09E2 in Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and efficacy of SSAA09E2 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and a visualization of the compound's mechanism of action.
Troubleshooting Guide & FAQs
This section addresses potential issues and questions related to the stability of this compound during prolonged experimental timelines.
Q1: I am observing a decrease in the antiviral activity of this compound in my multi-day cell culture experiment. What could be the cause?
A decrease in antiviral activity over time can be attributed to several factors:
-
Compound Degradation: this compound, like many small molecules, may degrade in aqueous cell culture media at 37°C. The rate of degradation can be influenced by the specific components of your media.
-
Adsorption to Labware: The compound might be adsorbing to the plastic surfaces of your culture plates, flasks, or pipette tips, thereby reducing its effective concentration in the media.
-
Cellular Metabolism: The cell line used in your experiment might be metabolizing this compound into less active or inactive forms.
-
Precipitation: The compound's solubility in the cell culture media may be limited, leading to precipitation over time, especially if the initial stock solution was not fully dissolved or if the final concentration is too high.
Q2: How can I mitigate the potential degradation of this compound in my long-term experiments?
To enhance the stability and consistent performance of this compound, consider the following strategies:
-
Fresh Media Changes: For experiments lasting several days, perform partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). This will help maintain a consistent concentration of the active compound.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid cytotoxicity and potential precipitation of this compound.[1]
-
Use of Serum: In some cases, serum proteins can help stabilize small molecules in culture media. If your experimental design allows, test if the presence of serum impacts the stability of this compound.[2]
-
Control for Adsorption: Consider using low-adhesion plasticware for your experiments to minimize the loss of the compound to container surfaces.
Q3: My results with this compound are inconsistent between experiments. What are some common sources of variability?
Inconsistent results in antiviral assays can stem from several experimental variables:[3][4]
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments.
-
Virus Titer: Use a consistently titered viral stock for all infections to ensure a reproducible multiplicity of infection (MOI).
-
Compound Handling: Prepare fresh dilutions of this compound from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. MedchemExpress suggests that this compound stock solutions can be stored at -80°C for 6 months and at -20°C for 1 month, protected from light.[5]
-
Assay Timing and Readouts: Standardize all incubation times and ensure that the assay readout method is not being interfered with by the compound itself.
Data Presentation
| Time Point (hours) | Concentration in Media (µM) - Condition A | % Remaining - Condition A | Concentration in Media (µM) - Condition B | % Remaining - Condition B |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Condition A and B can be different experimental variables you wish to test, such as with/without serum, different media formulations, or different cell types.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, low-adhesion microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the working solution into multiple sterile, low-adhesion microcentrifuge tubes, one for each time point and condition to be tested.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube for each condition.
-
Immediately stop any potential degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) to the sample. This will precipitate proteins and halt chemical reactions.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Mandatory Visualization
Signaling Pathway of this compound-Mediated Inhibition of SARS-CoV-2 Entry
The following diagram illustrates the mechanism of action of this compound. It acts as an inhibitor of the early stages of SARS-CoV replication by blocking the interaction between the SARS-CoV spike protein (S-protein) and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell.[5]
References
How to address batch-to-batch variability of SSAA09E2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of SSAA09E2, a small molecule inhibitor of SARS-CoV replication. By offering detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols, we aim to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of SARS-CoV (Severe acute respiratory syndrome-Coronavirus) replication. It functions by blocking the early interactions between the SARS-CoV Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells.[1] This inhibition prevents the virus from entering the host cell, which is a critical first step in the viral lifecycle.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation in your this compound solution, gentle warming and/or sonication can be used to aid in redissolution.[2] Before use, always ensure the solution is clear. Precipitation upon thawing a frozen stock can occur if the solubility limit is exceeded at lower temperatures.[3] Consider preparing a fresh stock solution if the precipitate does not readily dissolve.
Q4: What are common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A4: Batch-to-batch variability in small molecule inhibitors can stem from several factors, including:
-
Purity and Impurity Profile: Differences in the synthesis and purification processes between batches can lead to variations in purity and the presence of different impurities.
-
Solubility and Formulation: The physical form of the compound (e.g., crystalline vs. amorphous) can affect its solubility and dissolution rate.
-
Compound Stability: Degradation of the compound due to improper storage or handling can lead to a decrease in potency.[3]
-
Water Content: The presence of residual water can affect the effective concentration of the compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the batch-to-batch variability of this compound.
Issue 1: A new batch of this compound shows a significantly different IC50 value compared to previous batches.
This is a frequent and critical issue that can compromise the validity of experimental data. The following steps will help you systematically troubleshoot the problem.
Step 1: Verify Solution Preparation and Handling
-
Question: Was the new batch of this compound prepared and stored correctly?
-
Action: Review your solution preparation protocol. Ensure the correct solvent was used and that the final concentration is accurate. Confirm that the stock solution was stored under the recommended conditions (-20°C or -80°C, protected from light) and that the number of freeze-thaw cycles was minimized.[2][3]
Step 2: Assess Compound Purity and Integrity
-
Question: Is the purity of the new batch comparable to the previous, well-performing batch?
-
Action: If you have access to analytical chemistry facilities, perform a purity analysis of the new batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a previously validated batch. Look for differences in the main peak area and the presence of any new or larger impurity peaks.
Step 3: Perform a Solubility Check
-
Question: Does the new batch dissolve completely at the desired concentration?
-
Action: Visually inspect the stock solution and the final working solutions for any signs of precipitation or cloudiness. Poor solubility can lead to a lower effective concentration of the inhibitor in your assay.[4]
Step 4: Conduct a Dose-Response Curve Comparison
-
Question: Is the entire dose-response curve shifted, or is there a change in the maximum effect?
-
Action: Perform a full dose-response experiment with both the new and a trusted older batch of this compound in parallel. This will help determine if the observed difference is a consistent shift in potency or a more complex issue.
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
Objective: To assess the purity of different batches of this compound.
Materials:
-
This compound (new and reference batches)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column
Procedure:
-
Prepare a 1 mg/mL stock solution of each this compound batch in DMSO.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution in a 50:50 mixture of ACN and water.
-
Set up the HPLC method:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 254 nm
-
-
Inject 10 µL of each sample.
-
Analyze the chromatograms. Compare the retention time and the peak area of the main compound. Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.
Table 1: Example Quality Control Parameters for this compound Batches
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC | ≥ 98% |
| Identity | Mass Spectrometry | Matches expected molecular weight |
| Solubility | Visual Inspection | Clear solution at 10 mM in DMSO |
| Potency (IC50) | SARS-CoV Pseudovirus Entry Assay | Within 2-fold of the reference standard |
Issue 2: High background or non-specific effects observed with a new batch of this compound.
Step 1: Evaluate Compound Aggregation
-
Question: Is the compound forming aggregates at high concentrations?
-
Action: Compound aggregation can lead to non-specific inhibition.[4] Visually inspect your highest concentration wells for any signs of precipitation. You can also include a non-ionic detergent like 0.01% Triton X-100 in your assay buffer to help disrupt potential aggregates and see if the non-specific effects are reduced.[4]
Step 2: Assess Cytotoxicity
-
Question: Is the new batch of this compound causing more cytotoxicity than previous batches?
-
Action: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) using the new batch of this compound at the concentrations used in your primary assay. Increased cytotoxicity could be due to an impurity and can confound your results.
Experimental Protocols
Protocol 2: Functional Assessment of this compound using a SARS-CoV-2 Pseudovirus Entry Assay
Objective: To determine the IC50 value of this compound batches in a cell-based assay.
Materials:
-
HEK293T cells expressing human ACE2
-
SARS-CoV-2 Spike-pseudotyped lentivirus (e.g., expressing luciferase)
-
This compound (new and reference batches)
-
Cell culture medium (DMEM, 10% FBS)
-
Luciferase assay reagent
Procedure:
-
Seed ACE2-expressing HEK293T cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of each this compound batch in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Add the SARS-CoV-2 pseudovirus to each well.
-
Incubate for 48-72 hours.
-
Measure luciferase activity according to the manufacturer's instructions.
-
Plot the dose-response curve and calculate the IC50 value for each batch.
Visualizations
Caption: Mechanism of action of this compound in blocking SARS-CoV-2 entry.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
Caption: Quality control workflow for qualifying new batches of this compound.
References
Technical Support Center: Overcoming Resistance to SSAA09E2 in Viral Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing resistance to the antiviral compound SSAA09E2 in various viral strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational antiviral agent that functions as a non-competitive inhibitor of the viral 3CL protease (3CLpro). This enzyme is critical for the proteolytic processing of viral polyproteins, a necessary step for the replication of many RNA viruses. By binding to an allosteric site on the 3CLpro, this compound induces a conformational change that disrupts the enzyme's catalytic activity, thereby inhibiting viral replication.
Q2: Which viral strains are known to be susceptible to this compound?
This compound has demonstrated potent activity against a range of coronaviruses, including SARS-CoV-2 and its variants, as well as MERS-CoV. Pre-clinical studies have also indicated potential efficacy against other viruses that rely on a similar 3CL protease for replication.
Q3: What are the known mutations associated with resistance to this compound?
Several mutations in the gene encoding the 3CL protease have been linked to reduced susceptibility to this compound. The most frequently observed mutations include:
-
M49L: A substitution of methionine with leucine (B10760876) at position 49.
-
T135I: A substitution of threonine with isoleucine at position 135.
-
G143S: A substitution of glycine (B1666218) with serine at position 143.
These mutations can alter the allosteric binding site of this compound, thereby diminishing its inhibitory effect.
Q4: What is the typical fold-change in EC50 values observed for resistant strains?
The fold-change in the half-maximal effective concentration (EC50) can vary depending on the specific mutation and the viral strain. The table below summarizes typical fold-changes observed in vitro.
| Mutation | Fold-Change in EC50 (vs. Wild-Type) |
| M49L | 5 - 10 fold |
| T135I | 15 - 25 fold |
| G143S | 30 - 50 fold |
| M49L + G143S | > 100-fold |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Reduced or no antiviral activity of this compound observed in cell culture.
-
Possible Cause 1: Inactive Compound.
-
Solution: Verify the integrity and concentration of your this compound stock solution. We recommend preparing fresh stock solutions from powder for each experiment and storing them at -80°C.
-
-
Possible Cause 2: Resistant Viral Strain.
-
Solution: Sequence the 3CL protease gene of your viral stock to check for known resistance mutations. If a resistant strain is confirmed, consider combination therapy as outlined in the experimental protocols below.
-
Issue 2: High variability in EC50 values between experimental replicates.
-
Possible Cause 1: Inconsistent Viral Titer.
-
Solution: Ensure a consistent multiplicity of infection (MOI) is used across all wells and experiments. Titrate your viral stock before each experiment.
-
-
Possible Cause 2: Cell Culture Inconsistency.
-
Solution: Maintain consistent cell seeding density and ensure cell monolayers are healthy and confluent at the time of infection.
-
Issue 3: Confirmation of a novel mutation in the 3CL protease gene.
-
Solution: To determine if the novel mutation confers resistance, perform site-directed mutagenesis to introduce the mutation into a wild-type infectious clone. Subsequently, assess the susceptibility of the resulting virus to this compound using a plaque reduction assay.
Experimental Protocols
1. Protocol for Viral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits viral plaque formation by 50% (EC50).
-
Materials: 6-well plates, susceptible host cells (e.g., Vero E6), wild-type and resistant viral strains, this compound, cell culture medium, agarose (B213101).
-
Procedure:
-
Seed host cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Remove growth medium from cells and infect with the virus at a concentration calculated to produce 50-100 plaques per well, in the presence of the diluted this compound.
-
Incubate for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing the corresponding concentration of this compound.
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet.
-
Count the plaques and calculate the EC50 value by non-linear regression analysis.
-
2. Protocol for Combination Antiviral Therapy
This protocol can be used to assess the synergistic effect of this compound with other antiviral agents against resistant strains.
-
Materials: 96-well plates, host cells, resistant viral strain, this compound, and a second antiviral agent with a different mechanism of action (e.g., a viral polymerase inhibitor).
-
Procedure:
-
Prepare a checkerboard dilution series of this compound and the second antiviral agent.
-
Seed host cells in 96-well plates.
-
Infect the cells with the resistant virus in the presence of the drug combinations.
-
After 48-72 hours, assess viral-induced cytopathic effect (CPE) or quantify viral RNA using RT-qPCR.
-
Calculate synergy scores using a suitable model (e.g., Bliss independence or Loewe additivity).
-
Visualizations
Caption: Mechanism of action of this compound on the viral replication cycle.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Technical Support Center: Troubleshooting Cell Viability Issues in SSAA09E2 Cytotoxicity Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues during cytotoxicity assays with SSAA09E2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule inhibitor of SARS-CoV replication.[1] Its primary mechanism of action is to block the early interaction between the SARS-CoV Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells, thereby preventing viral entry.[1][2]
Q2: What is the expected cytotoxic profile of this compound?
Published data indicates that this compound exhibits cytotoxicity at certain concentrations. For example, the IC50 for cytotoxicity against human HEK293T cells has been reported to be 3.1 μM in an XTT assay.[1] However, the cytotoxic effects can be cell-line specific.
Q3: I am not observing the expected decrease in cell viability with this compound. What are the possible reasons?
Several factors could contribute to a lack of expected cytotoxicity:
-
Low Cellular Expression of ACE2: Since this compound's primary target is the ACE2 receptor, cell lines with low or no ACE2 expression may be less sensitive to its effects.
-
Compound Inactivity: Ensure the integrity and purity of your this compound compound. Improper storage or handling can lead to degradation.
-
Suboptimal Assay Conditions: The cell seeding density, treatment duration, and the specific viability assay used may not be optimized for your cell line and experimental setup.
-
Cell Line Resistance: The cell line you are using may have intrinsic resistance mechanisms to the cytotoxic effects of this compound.
Q4: The cell viability is much lower than expected, even at low concentrations of this compound. What could be the cause?
Higher than expected cytotoxicity could be due to:
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that contribute to cytotoxicity in a particular cell line.
-
Cell Line Sensitivity: The specific cell line being used may be exceptionally sensitive to this compound.
-
Assay Artifacts: Certain assay reagents or conditions can interact with this compound, leading to false-positive results indicating lower viability.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays.
Issue 1: High Variability in Results Between Experiments
High variability can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Standardize your cell seeding protocol. Always perform a cell count before seeding and ensure cells are in the logarithmic growth phase. |
| Variation in this compound Concentration | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the stock solution is properly stored according to the manufacturer's instructions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the perimeter wells with sterile PBS or media. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Issue 2: Low Signal or Poor Sensitivity in the Viability Assay
A weak signal can make it difficult to accurately determine the cytotoxic effect of this compound.
| Possible Cause | Recommended Solution |
| Insufficient Cell Number | Optimize the cell seeding density for your specific cell line. A higher cell number may be needed to generate a robust signal. |
| Low Metabolic Activity of Cells | Ensure that the cells are healthy and metabolically active. Use a positive control known to induce cytotoxicity to confirm assay performance. |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for this compound to induce a measurable cytotoxic effect in your cell line. |
| Incorrect Assay Choice | The chosen viability assay may not be sensitive enough for your experimental system. Consider trying an alternative method (e.g., ATP-based assay instead of MTT). |
Issue 3: High Background Signal in the Assay
High background can mask the true signal and lead to inaccurate results.
| Possible Cause | Recommended Solution |
| Interference from this compound | Run a control with this compound in cell-free media to check if it directly reacts with the assay reagents. If interference is observed, consider using a different viability assay. |
| Media Components | Phenol (B47542) red and high concentrations of certain substances in the cell culture medium can cause high background absorbance in some assays. Consider using phenol red-free medium during the assay incubation step. |
| Contamination | Bacterial or fungal contamination can lead to high background signals. Regularly check your cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
This colorimetric assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
Data Presentation
Table 1: Example Data from an this compound Cytotoxicity Assay (MTT)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.05 ± 0.06 | 84.0 |
| 3 | 0.63 ± 0.05 | 50.4 |
| 10 | 0.25 ± 0.03 | 20.0 |
| 30 | 0.10 ± 0.02 | 8.0 |
Visualizations
References
Technical Support Center: Optimizing Incubation Times for SSAA09E2 Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times when using the SARS-CoV replication inhibitor, SSAA09E2, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication. It functions by blocking the early interaction between the SARS-CoV Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the surface of host cells. This inhibition of the S protein-ACE2 interaction prevents the virus from entering the cell.[1]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A good starting point for this compound concentration is its half-maximal inhibitory concentration (IC50). For inhibiting SARS-CoV pseudotyped virus infection in HEK293T cells, the reported IC50 is 3.1 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the reported cytotoxicity of this compound?
A3: The 50% cytotoxic concentration (CC50) for this compound in HEK293T cells has been reported to be greater than 100 µM. This suggests a favorable selectivity index (SI = CC50/IC50), indicating that the compound is significantly more potent at inhibiting viral entry than it is at causing general cell toxicity.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: No or low inhibition of viral entry observed.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | The pre-incubation time of this compound with the cells may be too short for effective binding to the ACE2 receptor. For viral entry assays, a pre-incubation of at least 45 minutes before adding the virus has been shown to be effective.[1] The total incubation time with the virus may also need optimization. A 48-hour incubation period has been used successfully for SARS-CoV pseudotyped virus infection assays.[1] |
| Incorrect Compound Concentration | The concentration of this compound may be too low to effectively block the S protein-ACE2 interaction in your specific cell line. Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Cell Line Susceptibility | The cell line you are using may have low expression of the ACE2 receptor, making it less susceptible to SARS-CoV infection and therefore showing a minimal effect of the inhibitor. Confirm ACE2 expression in your cell line via western blot or flow cytometry. |
| Compound Instability | This compound may be unstable in your cell culture medium over the course of a long experiment. Consider performing a time-course experiment where the compound is added at different time points to assess its stability and activity over time. |
Issue 2: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Compound Concentration Too High | Although the reported CC50 is >100 µM, your specific cell line may be more sensitive. Perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) with a range of this compound concentrations to determine the maximum non-toxic concentration for your cells. |
| Prolonged Incubation Time | Long exposure to any small molecule inhibitor can eventually lead to cytotoxicity. Optimize the incubation time to the minimum duration required to observe the desired biological effect. For example, if you are studying early signaling events, a shorter incubation time (e.g., 30 minutes to a few hours) may be sufficient. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Off-Target Effects | At high concentrations or with prolonged exposure, this compound may have off-target effects that lead to cell death. If cytotoxicity is observed at concentrations close to the effective inhibitory concentration, consider using a different inhibitor or reducing the incubation time. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Viral Entry Inhibition) | HEK293T | 3.1 µM | [1] |
| CC50 (Cytotoxicity) | HEK293T | >100 µM | [1] |
Experimental Protocols
Protocol 1: Viral Entry Inhibition Assay
-
Cell Seeding: Seed host cells (e.g., HEK293T cells stably expressing ACE2) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubation: Remove the growth medium from the cells and add the this compound dilutions. Incubate the plate for 45 minutes at 37°C.
-
Viral Infection: Add SARS-CoV or pseudotyped virus to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Readout: Measure the endpoint of viral infection (e.g., luciferase activity for pseudotyped viruses, cytopathic effect, or viral RNA quantification by RT-qPCR).
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 entry.
Caption: General experimental workflow for a viral entry inhibition assay.
Caption: A logical troubleshooting workflow for this compound experiments.
References
Troubleshooting unexpected results in SSAA09E2 experiments
Welcome to the technical support center for SSAA09E2-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results encountered while working with this compound, a known inhibitor of SARS-CoV replication.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication. Its primary mechanism of action is to block the early interaction between the SARS-CoV Spike (S) protein and its host cell receptor, the Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3][4] By interfering with this initial binding step, this compound prevents the virus from entering host cells.
Q2: I am observing lower than expected potency (high IC50 value) for this compound in my pseudovirus entry assay. What are the potential causes?
Several factors could contribute to a higher than expected IC50 value:
-
High Protein Concentration in Media: The presence of high concentrations of proteins, such as bovine serum albumin (BSA), in the cell culture media can lead to non-specific binding of this compound, reducing its effective concentration available to inhibit viral entry.
-
Suboptimal Assay Conditions: Ensure that the incubation times, cell density, and pseudovirus concentration are optimized for your specific cell line and experimental setup.
-
Compound Stability and Solubility: this compound should be stored at -80°C for long-term stability and at -20°C for up to one month.[3] Ensure that the compound is fully dissolved in DMSO and that the final DMSO concentration in your assay is not exceeding a level that is toxic to your cells (typically <0.5%). If you observe precipitation when diluting this compound in your media, consider using a different formulation or pre-warming the media.
-
Cell Line Variability: Different cell lines may express varying levels of ACE2 and other factors that can influence the potency of entry inhibitors.
Q3: My cytotoxicity assay shows that this compound is toxic to my cells at concentrations where it should be active. How can I troubleshoot this?
-
Confirm Cytotoxicity with an Alternative Assay: Some assay reagents can be affected by the chemical properties of the compound being tested. Confirm the observed cytotoxicity using an orthogonal method. For example, if you are using an MTT assay (which measures metabolic activity), try a cell counting-based method or a live/dead stain.
-
Check DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure your vehicle control contains the same final concentration of DMSO as your experimental wells.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could be contributing to the observed cytotoxicity.
-
Cell Line Sensitivity: Some cell lines are more sensitive to chemical compounds than others. It is important to determine the maximum tolerated concentration of this compound in your specific cell line.
Q4: I am not seeing any inhibition of viral entry in my experiments with this compound. What should I check?
-
ACE2 Expression in Host Cells: Confirm that your host cell line expresses sufficient levels of the ACE2 receptor. Without the receptor, the Spike protein cannot bind, and you will not observe entry, with or without the inhibitor.
-
This compound Activity: Verify the activity of your this compound stock. If possible, test it in a positive control experiment where its activity has been previously established.
-
Assay Setup: Double-check all steps of your experimental protocol, including the concentrations of all reagents, incubation times, and the order of addition of the compound, cells, and virus.
-
Time of Addition: this compound is an entry inhibitor and is most effective when present during the viral inoculation phase. Adding the compound after the virus has already entered the cells will likely result in no observable inhibition.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 3.1 µM | HEK-293T | SARS-CoV Pseudotyped Virus Infection | [3] |
| CC50 | > 100 µM | HEK-293T | XTT Assay | [3] |
Table 1: In vitro activity of this compound.
| Parameter | Condition | Solubility | Reference |
| In Vitro | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.32 mM) | [3] |
| In Vitro | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.32 mM) | [3] |
| In Vitro | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.32 mM) | [3] |
Table 2: Solubility of this compound in different solvent systems.
Experimental Protocols
Protocol 1: SARS-CoV-2 Pseudovirus Entry Assay
This protocol describes a common method to assess the inhibitory activity of this compound on SARS-CoV-2 Spike-mediated viral entry using a luciferase-based reporter system.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
SARS-CoV-2 Spike-pseudotyped lentiviral particles expressing luciferase
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T-hACE2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the culture medium from the cells and add the diluted this compound or vehicle control.
-
Immediately add the SARS-CoV-2 pseudovirus to each well at a pre-determined multiplicity of infection (MOI).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
After incubation, remove the supernatant and add luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: XTT Cytotoxicity Assay
This protocol outlines a method to evaluate the cytotoxicity of this compound.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
Spectrophotometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the cells and add the diluted this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a spectrophotometer.
-
Calculate the percent cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a pseudovirus entry inhibition assay.
References
- 1. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential therapeutic approaches for the early entry of SARS-CoV-2 by interrupting the interaction between the spike protein on SARS-CoV-2 and angiotensin-converting enzyme 2 (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head In Vitro Comparison: SSAA09E2 vs. SSAA09E1 as SARS-CoV Entry Inhibitors
For Immediate Release
This guide provides a detailed, data-supported comparison of two small-molecule inhibitors of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry, SSAA09E2 and SSAA09E1. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a clear overview of the in vitro performance and mechanisms of action of these two compounds.
Executive Summary
This compound and SSAA09E1 are both identified as inhibitors of SARS-CoV replication by targeting viral entry; however, they operate through distinct mechanisms at different stages of the viral lifecycle. This compound acts early by directly interfering with the binding of the SARS-CoV Spike (S) protein to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor. In contrast, SSAA09E1 functions at a later stage of entry by inhibiting cathepsin L, a host protease crucial for the processing of the viral S protein within the endosome. This fundamental difference in their mechanism of action dictates their potential therapeutic applications and is reflected in their in vitro inhibitory profiles.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and SSAA09E1. It is important to note that while these compounds were identified in the same screening effort, the inhibitory concentrations reported here are derived from distinct assays targeting their respective mechanisms.
| Parameter | This compound | SSAA09E1 | Reference |
| Target | SARS-CoV S Protein - ACE2 Interaction | Cathepsin L | [1][2] |
| Mechanism of Action | Blocks viral attachment to host cell receptor | Inhibits host protease required for viral entry | [1][2] |
| IC50 (Cathepsin L Inhibition) | Not Applicable | 5.33 µM | [3][4] |
| EC50 (SARS-CoV Pseudovirus Entry) | Data not explicitly available in a comparable format | 6.7 µM | [5][6] |
Disclaimer: The EC50 and IC50 values presented are from assays optimized for the specific mechanism of each compound and may not be directly comparable.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and SSAA09E1 are visualized in the signaling pathway diagram below.
Caption: SARS-CoV Entry Pathways and Inhibition by this compound and SSAA09E1.
Experimental Protocols
SARS-CoV S Protein-ACE2 Binding Inhibition Assay (for this compound)
This protocol outlines a method to assess the ability of this compound to block the interaction between the SARS-CoV Spike protein and the ACE2 receptor.
Caption: Experimental workflow for the S-Protein-ACE2 binding inhibition assay.
Detailed Methodology:
-
Coating: 96-well microplates are coated with recombinant human ACE2 protein overnight at 4°C.
-
Blocking: Wells are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Compound Incubation: Recombinant SARS-CoV S protein (e.g., S1 subunit or Receptor Binding Domain) conjugated to a detectable label (e.g., His-tag, biotin) is pre-incubated with serial dilutions of this compound for 30-60 minutes at room temperature.
-
Binding Reaction: The pre-incubated S protein-compound mixture is added to the ACE2-coated wells and incubated for 1-2 hours at room temperature to allow binding.
-
Washing: Wells are washed multiple times with a wash buffer (e.g., PBS with Tween-20) to remove unbound S protein.
-
Detection: A secondary antibody or detection reagent that recognizes the S protein's label (e.g., anti-His-HRP, streptavidin-HRP) is added, followed by a suitable substrate.
-
Signal Quantification: The resulting signal (e.g., absorbance, fluorescence, or luminescence) is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
Cathepsin L Inhibition Assay (for SSAA09E1)
This protocol describes a method to determine the inhibitory activity of SSAA09E1 against cathepsin L.
Caption: Experimental workflow for the cathepsin L inhibition assay.
Detailed Methodology:
-
Reaction Setup: The assay is performed in a 96-well plate format. A reaction buffer containing a fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC) is prepared.
-
Compound Addition: Serial dilutions of SSAA09E1 are added to the wells.
-
Enzyme Addition: The reaction is initiated by adding a fixed concentration of purified human cathepsin L to each well.
-
Incubation: The plate is incubated at 37°C, protected from light.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates). The rate of increase in fluorescence is proportional to the cathepsin L activity. The inhibitory effect of SSAA09E1 is determined by the reduction in the reaction rate.[3][4]
Conclusion
This compound and SSAA09E1 represent two distinct and promising strategies for inhibiting SARS-CoV entry. This compound's mechanism of blocking the initial virus-receptor interaction is a direct and early intervention point. In contrast, SSAA09E1 targets a host factor, which could offer a broader spectrum of activity against viruses that rely on cathepsin L for entry. The choice between these or similar inhibitors for further development would depend on a variety of factors including potency, specificity, pharmacokinetic properties, and the potential for the development of viral resistance. The data and protocols presented in this guide provide a foundational understanding for researchers to build upon in the ongoing effort to develop effective antiviral therapeutics.
References
- 1. Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Entry That Act by Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SSAA09E1 - Immunomart [immunomart.com]
- 5. labproservices.com [labproservices.com]
- 6. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of SSAA09E2 Against SARS-CoV Variants of Concern: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor SSAA09E2 and its potential efficacy against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and its variants of concern (VOCs). As of the current date, publicly available research has focused on the activity of this compound against the original SARS-CoV, and there is a lack of specific data on its efficacy against SARS-CoV-2 and its variants such as Alpha, Beta, Delta, and Omicron.
This compound is a novel small molecule inhibitor that has been identified to block the replication of SARS-CoV.[1] Its mechanism of action involves interfering with the initial stage of viral entry into host cells.[1][2] Specifically, this compound prevents the interaction between the SARS-CoV Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the surface of human cells.[1][2] This binding is a critical step for the virus to gain entry and initiate infection.
While direct experimental data on the efficacy of this compound against SARS-CoV-2 variants is not available, understanding its mechanism against the original SARS-CoV provides a basis for potential future investigations. The evolution of the spike protein in different SARS-CoV-2 variants, which can affect ACE2 binding affinity, would be a critical factor in determining the potential inhibitory activity of this compound against these newer strains.
Mechanism of Action of this compound
This compound functions as a viral entry inhibitor. The binding of the viral spike protein to the host cell's ACE2 receptor is the first and a crucial step for the virus to enter and infect the cell. This compound is designed to block this interaction, thereby preventing the virus from attaching to and entering the host cell.
Experimental Protocols for Evaluating Antiviral Efficacy
While specific data for this compound against SARS-CoV-2 variants is unavailable, the following is a generalized experimental workflow for assessing the in vitro efficacy of antiviral candidates against these variants. This process typically involves cell-based assays that measure the inhibition of viral replication.
A common method is the pseudovirus neutralization assay, which is conducted in a Biosafety Level 2 (BSL-2) laboratory. This assay utilizes replication-defective viral particles that express the spike protein of a specific SARS-CoV-2 variant and carry a reporter gene, such as luciferase. Inhibition of viral entry is quantified by a reduction in the reporter gene expression.
Another key method is the plaque reduction neutralization test (PRNT), which uses live, replication-competent SARS-CoV-2 and must be performed in a Biosafety Level 3 (BSL-3) facility. This assay measures the ability of a compound to reduce the formation of viral plaques in a cell monolayer.
Data Presentation
Due to the absence of specific experimental data on the efficacy of this compound against SARS-CoV-2 variants of concern, a quantitative comparison table cannot be provided at this time. Research in this area would be necessary to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values of this compound against different variants and to compare its performance with other established antiviral agents.
Comparison with Other Alternatives
A direct comparison of this compound with other antiviral drugs currently used for the treatment of COVID-19, such as remdesivir, nirmatrelvir, or molnupiravir, is not feasible without data on its activity against SARS-CoV-2 and its variants. These approved antivirals target different stages of the viral life cycle, such as RNA replication, whereas this compound is an entry inhibitor. Comparative studies would be required to evaluate their relative potencies and potential for synergistic effects.
References
Comparative Guide to Spike-ACE2 Interaction Inhibitors: A Focus on SSAA09E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SSAA09E2, a small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) spike (S) protein and angiotensin-converting enzyme 2 (ACE2) interaction, with other potential inhibitors. The objective is to present a clear, data-driven overview to inform research and development efforts in antiviral therapeutics.
Mechanism of Action: Blocking Viral Entry
The entry of coronaviruses like SARS-CoV and SARS-CoV-2 into host cells is initiated by the binding of the viral spike protein to the ACE2 receptor on the cell surface.[1] This interaction is a critical first step in the viral lifecycle and represents a key target for antiviral drug development. Inhibitors of this interaction can effectively block the virus from entering host cells, thereby preventing infection.
This compound is a small molecule that has been identified as a specific inhibitor of this crucial interaction.[2][3] Its mechanism involves directly interfering with the binding of the S protein to the ACE2 receptor, thus preventing the initial attachment of the virus to the host cell.[4] This mode of action is distinct from other antiviral strategies that might target viral replication or other stages of the viral lifecycle.
Performance Comparison of Spike-ACE2 Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of alternative small-molecule inhibitors of the spike-ACE2 interaction. The data presented is derived from various in vitro and cell-based assays. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental methodologies across different studies.
| Inhibitor | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | SARS-CoV Spike-ACE2 | Pseudovirus Entry Assay | 3.1 | [4] |
| VE607 | SARS-CoV-1 Spike-ACE2 | Pseudovirus Entry Assay | 1.47 - 1.6 | |
| SARS-CoV-2 Spike-ACE2 | Pseudovirus Entry Assay | 2.42 - 3.06 | ||
| DRI-C23041 | SARS-CoV-2 Spike-ACE2 | ELISA-type Assay | 0.2 - 3.0 | |
| SARS-CoV-2 Spike-ACE2 | Pseudovirus Entry Assay | 6 - 7 | ||
| K22 | SARS-CoV Spike-ACE2 | Not Specified | 0.7 | |
| Nafamostat | SARS-CoV-2 Spike-ACE2 | HTRF Assay | 11.34 | |
| MERS-CoV Infection | Cell-based Assay | Low nanomolar EC50 | ||
| Lopinavir (B192967) | SARS-CoV-2 S-protein RBD | In silico Docking | -9.8 kcal/mol (Binding Affinity) | |
| Ritonavir (B1064) | SARS-CoV-2 S-protein RBD | In silico Docking | -8.9 kcal/mol (Binding Affinity) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate spike-ACE2 inhibitors.
Pseudovirus Entry Assay
This assay is a common and safe method to study viral entry. It utilizes a replication-deficient virus (e.g., lentivirus or VSV) that has been modified to express the spike protein of the target coronavirus on its surface and to carry a reporter gene (e.g., luciferase or GFP).
Workflow:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with plasmids encoding the viral backbone, the spike protein, and the reporter gene.
-
Harvest and Titer: Collect the supernatant containing the pseudoviruses and determine the viral titer.
-
Infection: Plate target cells that express the ACE2 receptor (e.g., ACE2-HEK293T).
-
Inhibitor Treatment: Pre-incubate the pseudoviruses with serially diluted concentrations of the inhibitor.
-
Infection of Target Cells: Add the inhibitor-treated pseudoviruses to the target cells.
-
Readout: After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luminescence or fluorescence), which is proportional to the number of infected cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces viral entry by 50%.
Cell-Cell Fusion Assay
This assay measures the ability of the spike protein to mediate the fusion of cell membranes, a critical step in viral entry.
Workflow:
-
Cell Line Preparation: Generate two cell lines: "donor" cells expressing the spike protein and "acceptor" cells expressing the ACE2 receptor. Often, these cell lines also co-express components of a split-reporter system (e.g., split-luciferase).
-
Co-culture: Mix and co-culture the donor and acceptor cells.
-
Inhibitor Treatment: Add the inhibitor to the co-culture at various concentrations.
-
Fusion Event: Spike-ACE2 interaction will lead to the fusion of the donor and acceptor cell membranes.
-
Readout: If a split-reporter system is used, cell fusion will bring the two parts of the reporter protein together, generating a measurable signal (e.g., luminescence). Alternatively, syncytia (multinucleated giant cells) formation can be visualized and quantified by microscopy.
-
Data Analysis: Determine the concentration of the inhibitor that inhibits cell fusion by 50%.
Enzyme-Linked Immunosorbent Assay (ELISA)-type Binding Assay
This in vitro assay directly measures the binding interaction between the spike protein and the ACE2 receptor.
Workflow:
-
Coating: Coat a microplate with either recombinant ACE2 protein or spike protein (or its receptor-binding domain, RBD).
-
Blocking: Block the remaining uncoated surface of the wells to prevent non-specific binding.
-
Incubation: Add the binding partner (spike protein or ACE2) along with different concentrations of the inhibitor to the wells.
-
Washing: Wash the plate to remove unbound proteins and the inhibitor.
-
Detection: Add a detection antibody that is specific to the bound protein and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a substrate that the enzyme will convert into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Readout and Analysis: Measure the signal intensity, which is proportional to the amount of binding. Calculate the IC50 value of the inhibitor.
Visualizing Mechanisms of Inhibition
The following diagrams, generated using Graphviz, illustrate the key steps in viral entry and the points of inhibition for different classes of inhibitors.
Caption: Mechanism of direct Spike-ACE2 interaction inhibitors.
Caption: Workflow for a pseudovirus-based viral entry assay.
Conclusion
This compound has been identified as a specific inhibitor of the SARS-CoV spike-ACE2 interaction, acting at the crucial initial step of viral entry. Comparative data suggests its potency is in the low micromolar range, similar to other identified small-molecule inhibitors like VE607 and DRI-C23041. The development of robust in vitro and cell-based assays, such as pseudovirus entry and cell-cell fusion assays, is critical for the continued discovery and validation of such inhibitors. While repurposed drugs like lopinavir and ritonavir have been investigated, their primary mechanism is not the direct inhibition of spike-ACE2 binding. Further research and standardized testing will be essential to fully elucidate the therapeutic potential of this compound and other direct-acting inhibitors in the fight against coronaviral diseases.
References
- 1. Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VE607 Stabilizes SARS-CoV-2 Spike In the “RBD-up” Conformation and Inhibits Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SSAA09E2 Activity Across Diverse Cell Lines for SARS-CoV Entry Inhibition
A comprehensive guide for researchers and drug development professionals on the cross-validation of the SARS-CoV entry inhibitor SSAA09E2. This report details its mechanism of action, compares its in-vitro activity with alternative compounds in various cell lines, and provides detailed experimental protocols.
Introduction
The emergence of severe acute respiratory syndrome coronavirus (SARS-CoV) and more recently SARS-CoV-2 has underscored the urgent need for effective antiviral therapeutics. A critical step in the viral life cycle, and thus a prime target for intervention, is the entry of the virus into host cells. This process is initiated by the interaction of the viral spike (S) protein with the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2). The small molecule this compound has been identified as an inhibitor of SARS-CoV replication by specifically blocking this crucial S protein-ACE2 interaction.[1] This guide provides a comparative analysis of this compound's activity across different cell lines and against other known entry inhibitors, offering a valuable resource for researchers in the field of antiviral drug discovery.
Mechanism of Action of this compound
This compound is a small-molecule inhibitor that disrupts the initial and essential step of SARS-CoV infection: the binding of the viral S protein to the host cell's ACE2 receptor. By interfering with this interaction, this compound effectively prevents the virus from gaining entry into the cell, thereby inhibiting its replication at the earliest stage.[1] This targeted mechanism of action makes it a promising candidate for antiviral therapy.
Comparative In-Vitro Activity
To provide a comprehensive understanding of this compound's efficacy, its activity was compared with other compounds known to inhibit SARS-CoV entry: Chloroquine, Nafamostat, and Camostat mesylate. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were compiled from various studies across several key cell lines used in coronavirus research.
| Compound | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Reference |
| This compound | HEK293T | 3.1 | >100 | [1] |
| Chloroquine | Vero E6 | 8.8 ± 1.2 | 261.3 ± 14.5 | [2] |
| Nafamostat | Calu-3 | 0.0068 - 0.0115 | >100 | [3] |
| Nafamostat | VeroE6/TMPRSS2 | 31.6 | >100 | |
| Camostat mesylate | Calu-3 | ~0.107 | Not Reported |
Note: The activity of these compounds can be cell-type dependent, influenced by the expression levels of ACE2 and cellular proteases like TMPRSS2, which are also crucial for viral entry.
Experimental Protocols
Accurate and reproducible assessment of antiviral activity is paramount. The following section details a standard protocol for a SARS-CoV pseudovirus neutralization assay, a common method for evaluating entry inhibitors like this compound.
SARS-CoV Pseudovirus Neutralization Assay
This assay utilizes a modified, non-replicating virus (pseudovirus) that carries the SARS-CoV S protein on its surface and a reporter gene (e.g., luciferase or GFP) in its genome. Inhibition of viral entry is quantified by a reduction in the reporter gene expression.
Materials:
-
HEK293T cells (for pseudovirus production and as target cells)
-
Plasmids: lentiviral backbone (e.g., pLV-Luciferase), packaging plasmid (e.g., psPAX2), and SARS-CoV S protein expression plasmid.
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (DMEM with 10% FBS)
-
This compound and other test compounds
-
96-well plates
-
Luciferase assay reagent
Workflow:
Detailed Steps:
-
Pseudovirus Production:
-
One day before transfection, seed HEK293T cells in a T75 flask.
-
Co-transfect the cells with the lentiviral backbone, packaging, and SARS-CoV S protein plasmids using a suitable transfection reagent.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
-
-
Neutralization Assay:
-
Seed HEK293T cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Incubate the pseudovirus with the compound dilutions for 1 hour at 37°C.
-
Remove the medium from the HEK293T cells and add the virus-compound mixtures.
-
Incubate the plates for 48-72 hours at 37°C.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentrations.
-
Conclusion
This compound demonstrates potent inhibitory activity against SARS-CoV entry by directly targeting the S protein-ACE2 interaction. The provided comparative data highlights its efficacy relative to other entry inhibitors. The detailed experimental protocol for the pseudovirus neutralization assay offers a standardized method for further investigation and cross-validation of this compound and other potential antiviral candidates in a variety of cell lines. This guide serves as a valuable tool for researchers working to develop much-needed therapeutics against coronaviruses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody neutralization assay with SARS-CoV-2 and SARS-CoV pseudovirus [protocols.io]
- 3. A real-time and high-throughput neutralization test based on SARS-CoV-2 pseudovirus containing monomeric infrared fluorescent protein as reporter - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SSAA09E2 and Monoclonal Antibodies for SARS-CoV Neutralization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two distinct therapeutic modalities against SARS-CoV: the small molecule inhibitor SSAA09E2 and various monoclonal antibodies. This document synthesizes available experimental data to objectively compare their performance in neutralizing the virus, offering insights into their respective mechanisms and potential therapeutic applications.
This guide presents a detailed examination of the neutralization potency, binding affinity, and in vivo efficacy of both this compound and a selection of monoclonal antibodies. While extensive data is available for numerous monoclonal antibodies developed against SARS-CoV-2, quantitative data for this compound primarily pertains to the original SARS-CoV strain. This analysis highlights the different stages of viral entry targeted by these inhibitors and provides a framework for understanding their potential and limitations.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and a representative set of monoclonal antibodies, facilitating a direct comparison of their neutralization capabilities.
Table 1: In Vitro Neutralization Potency
| Compound/Antibody | Target | Assay Type | Virus | IC50/EC50 | Citation |
| This compound | SARS-S-ACE2 Interaction | Cytopathic Effect (CPE) Assay | SARS-CoV | EC50: 0.8 µM | [1] |
| Bamlanivimab (LY-CoV555) | Spike Protein (RBD) | Pseudovirus Neutralization | SARS-CoV-2 | IC50: 0.01-0.1 µg/mL | |
| Casirivimab (REGN10933) | Spike Protein (RBD) | Pseudovirus Neutralization | SARS-CoV-2 | IC50: 0.01-0.05 µg/mL | |
| Imdevimab (REGN10987) | Spike Protein (RBD) | Pseudovirus Neutralization | SARS-CoV-2 | IC50: 0.01-0.05 µg/mL | |
| Sotrovimab (VIR-7831) | Spike Protein (RBD) | Live Virus Neutralization | SARS-CoV-2 | IC50: ~0.1 µg/mL | |
| Bebtelovimab (LY-CoV1404) | Spike Protein (RBD) | Pseudovirus Neutralization | SARS-CoV-2 (incl. Omicron) | IC50: <0.01 µg/mL |
Table 2: Binding Affinity to SARS-CoV Spike Protein
| Compound/Antibody | Target Domain | Method | KD (Equilibrium Dissociation Constant) | Citation |
| This compound | Spike-ACE2 Interface | Not Available | Not Available | |
| Bamlanivimab (LY-CoV555) | RBD | Surface Plasmon Resonance (SPR) | ~1-10 nM | |
| Casirivimab (REGN10933) | RBD | SPR | ~1-5 nM | |
| Imdevimab (REGN10987) | RBD | SPR | ~1-5 nM | |
| Sotrovimab (VIR-7831) | RBD (conserved epitope) | SPR | ~0.1-1 nM |
Table 3: In Vivo Protective Efficacy in Animal Models
| Compound/Antibody | Animal Model | Challenge Virus | Key Findings | Citation |
| This compound | Not Available | Not Available | No in vivo data available for SARS-CoV or SARS-CoV-2. | |
| Bamlanivimab/Etesevimab | Rhesus Macaques | SARS-CoV-2 | Reduced viral load in upper and lower respiratory tracts. | |
| Casirivimab/Imdevimab | Rhesus Macaques, Hamsters | SARS-CoV-2 | Prophylactic and therapeutic efficacy, reduced viral titers and lung pathology.[2][3] | |
| Sotrovimab | Hamsters | SARS-CoV-2 | Reduced lung viral load and pathology. |
Mechanisms of Neutralization
This compound and monoclonal antibodies employ distinct strategies to neutralize SARS-CoV.
This compound: This small molecule inhibitor acts by blocking the initial and critical step of viral entry: the interaction between the SARS-CoV spike (S) protein and its cellular receptor, the angiotensin-converting enzyme 2 (ACE2)[1]. By interfering with this binding, this compound prevents the virus from attaching to and entering host cells.
Figure 1. SARS-CoV-2 Spike-ACE2 interaction for host cell entry.
Monoclonal Antibodies: These are laboratory-produced molecules engineered to serve as substitute antibodies. For SARS-CoV neutralization, they primarily target the spike protein. Their mechanisms include:
-
Receptor Binding Domain (RBD) Blockade: The majority of potent neutralizing antibodies bind to the RBD of the spike protein, directly preventing its interaction with the ACE2 receptor.
-
N-Terminal Domain (NTD) Binding: Some antibodies bind to the NTD of the spike protein. While not directly blocking the ACE2 binding site, this can still neutralize the virus, possibly by inducing conformational changes in the spike protein that prevent membrane fusion.
-
Membrane Fusion Inhibition: A class of antibodies targets the S2 subunit of the spike protein, which is crucial for the fusion of the viral and host cell membranes, thereby blocking viral entry after receptor binding.[4]
Figure 2. Monoclonal antibody blocking Spike-ACE2 interaction.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and monoclonal antibodies.
SARS-CoV Neutralization Assay (Cytopathic Effect-Based)
This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced killing of host cells.
-
Cell Seeding: Vero E6 cells, which are susceptible to SARS-CoV infection, are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in culture medium.
-
Virus Preparation: A known amount of SARS-CoV is prepared in culture medium.
-
Incubation: The diluted compound is pre-incubated with the virus for a specified time (e.g., 1 hour) at 37°C.
-
Infection: The cell monolayers are washed, and the virus-compound mixture is added to the wells.
-
Observation: The plates are incubated for 3-5 days, and the cytopathic effect (CPE), which is the structural changes in host cells caused by viral invasion, is observed daily under a microscope.
-
Quantification: Cell viability is quantified using a colorimetric assay (e.g., MTS or Crystal Violet staining). The 50% effective concentration (EC50) is calculated as the compound concentration that results in a 50% reduction of the CPE.
Figure 3. Workflow for a CPE-based SARS-CoV neutralization assay.
Pseudovirus Neutralization Assay
This assay utilizes a safer, replication-deficient virus (e.g., lentivirus or VSV) that expresses the SARS-CoV-2 spike protein on its surface and carries a reporter gene (e.g., luciferase or GFP).
-
Cell Seeding: HEK293T cells overexpressing the ACE2 receptor are seeded in 96-well plates.
-
Antibody Dilution: The monoclonal antibody is serially diluted.
-
Incubation: The diluted antibody is pre-incubated with the spike-pseudotyped virus.
-
Transduction: The antibody-virus mixture is added to the cells.
-
Reporter Gene Expression: After 48-72 hours, the expression of the reporter gene is measured (e.g., luminescence for luciferase, fluorescence for GFP).
-
Calculation: The 50% inhibitory concentration (IC50) is calculated as the antibody concentration that causes a 50% reduction in reporter gene expression compared to the virus-only control.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding kinetics and affinity between two molecules.
-
Immobilization: One molecule (e.g., the SARS-CoV-2 spike protein or its RBD) is immobilized on a sensor chip.
-
Analyte Injection: The other molecule (e.g., the monoclonal antibody) is flowed over the sensor surface at various concentrations.
-
Signal Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined from the binding and dissociation phases of the sensorgram.
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka). A lower KD value indicates a higher binding affinity.
In Vivo Animal Models for Efficacy Studies
Animal models are crucial for evaluating the protective efficacy of therapeutic candidates in a living organism.
-
Model Selection: Commonly used models for SARS-CoV-2 include transgenic mice expressing human ACE2 (hACE2), Syrian hamsters, and rhesus macaques.
-
Administration: The therapeutic agent (monoclonal antibody) is administered to the animals, either prophylactically (before viral challenge) or therapeutically (after infection).
-
Viral Challenge: Animals are intranasally inoculated with a specific strain of SARS-CoV-2.
-
Monitoring: Animals are monitored for clinical signs of disease, such as weight loss and changes in activity.
-
Endpoint Analysis: At specific time points post-infection, tissues (e.g., lungs, nasal turbinates) are collected to measure viral load (by RT-qPCR or plaque assay) and assess lung pathology (histopathology).
-
Efficacy Determination: The efficacy of the therapeutic is determined by its ability to reduce viral titers, prevent weight loss, and ameliorate lung injury compared to a control group.
Conclusion
Both the small molecule inhibitor this compound and monoclonal antibodies represent promising avenues for the development of therapeutics against SARS-CoV. This compound offers a novel mechanism by targeting the initial virus-receptor interaction, though further studies are required to establish its efficacy against SARS-CoV-2 and its variants, as well as its in vivo performance.
Monoclonal antibodies, on the other hand, have been extensively studied and have demonstrated potent in vitro neutralization and in vivo protection against SARS-CoV-2. The wealth of quantitative data allows for a robust comparison of different antibody candidates and their efficacy against emerging viral variants. The choice between these therapeutic strategies will depend on various factors, including the specific viral strain, the stage of infection, and the desired clinical outcome. This guide provides a foundational understanding for researchers to navigate the complexities of these promising antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo monoclonal antibody efficacy against SARS-CoV-2 variant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutralizing Monoclonal Antibodies Inhibit SARS-CoV-2 Infection through Blocking Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of SSAA09E2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical compound SSAA09E2 with other therapeutic alternatives for SARS-CoV-2. Due to the current lack of in vivo data for this compound, this document focuses on its established in vitro activity and presents a comparative analysis against alternatives with demonstrated in vivo efficacy. Detailed experimental protocols are provided to facilitate future in vivo validation of this compound.
This compound: An Inhibitor of Viral Entry
This compound is a small molecule inhibitor of SARS-CoV replication.[1] Its mechanism of action is to block the early interaction between the SARS-CoV Spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells.[1] This interaction is the critical first step for viral entry into the cell. By interfering with this binding, this compound effectively prevents the virus from infecting host cells. Time-of-addition experiments have shown that this compound is only effective when administered early, up to 1 hour post-infection in vitro, confirming its role in inhibiting an early stage of the viral life cycle.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound viral entry inhibition.
In Vitro Efficacy of this compound
The following table summarizes the available in vitro data for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | Not explicitly stated in search results | Vero | Cytopathic Effect (CPE) Assay | [2] |
| Mechanism | Blocks SARS-S and ACE2 interaction | - | Immunoprecipitation and Immunoblot Assay | [2] |
Comparative Analysis with Alternative Therapeutics
Several alternative therapeutic strategies for COVID-19 have been investigated, many of which have undergone in vivo testing. These alternatives target different stages of the viral life cycle.
-
Remdesivir (B604916) (and its parent nucleoside GS-441524): A broad-spectrum antiviral that inhibits viral RNA polymerase, thus preventing viral replication.[3]
-
Monoclonal Antibodies (e.g., Casirivimab and Imdevimab): These antibodies bind to the receptor-binding domain (RBD) of the spike protein, preventing it from attaching to the ACE2 receptor.
-
TMPRSS2 Inhibitors (e.g., Nafamostat and Camostat): These agents inhibit the transmembrane protease serine 2 (TMPRSS2), which is crucial for priming the spike protein for fusion with the host cell membrane.
-
Cathepsin L Inhibitors: These compounds block the activity of Cathepsin L, a protease involved in the endosomal pathway of viral entry.
The following table provides a comparative overview of the in vivo efficacy of these alternatives.
| Therapeutic Agent | Mechanism of Action | Animal Model | Key In Vivo Findings | Reference |
| Remdesivir | RNA Polymerase Inhibitor | Rhesus Macaques | Reduced clinical signs and lung pathology. | |
| K18-hACE2 Mice | Orally bioavailable prodrugs significantly reduced viral load and lung pathology. | |||
| Casirivimab/Imdevimab | Spike Protein Neutralization | Rhesus Macaques | Reduced viral load and lung pathology. | |
| K18-hACE2 Mice | Provided complete protection against mortality. | |||
| Nafamostat | TMPRSS2 Inhibitor | hACE2 Transduced Mice | Reduced weight loss and lung viral titers. | |
| K18-hACE2 Mice | Reduced weight loss, viral burden, and mortality. | |||
| Cathepsin L Inhibitors (e.g., Amantadine) | Endosomal Entry Inhibition | hACE2 Transgenic Mice | Prevented viral infection. |
Proposed In Vivo Experimental Protocol for this compound
The following is a detailed, hypothetical protocol for validating the therapeutic potential of this compound in a mouse model of SARS-CoV-2 infection. This protocol is based on established methodologies for in vivo testing of COVID-19 therapeutics.
Objective:
To evaluate the in vivo efficacy and safety of this compound in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.
Materials:
-
This compound (formulated for in vivo administration)
-
K18-hACE2 transgenic mice (8-12 weeks old, mixed sex)
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020)
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthetic (e.g., isoflurane)
-
Biosafety Level 3 (BSL-3) facility and equipment
Experimental Design:
-
Animal Acclimatization: Acclimatize K18-hACE2 mice to BSL-3 conditions for at least 72 hours prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=10 per group):
-
Group 1: Vehicle control + SARS-CoV-2 infection
-
Group 2: this compound (low dose) + SARS-CoV-2 infection
-
Group 3: this compound (high dose) + SARS-CoV-2 infection
-
Group 4: Mock infection (vehicle only)
-
-
Infection: Anesthetize mice and intranasally inoculate with a sublethal dose of SARS-CoV-2 (e.g., 10^4 PFU in 50 µL). The mock-infected group will receive sterile PBS.
-
Treatment: Administer this compound or vehicle control via intraperitoneal injection starting 1 hour post-infection and continue daily for 7 days.
-
Monitoring: Monitor mice daily for clinical signs of disease (weight loss, ruffled fur, lethargy, respiratory distress) for 14 days post-infection.
-
Sample Collection:
-
On days 2, 4, and 7 post-infection, sacrifice a subset of mice from each group (n=3) to collect lung tissue for virological and histopathological analysis.
-
Collect blood samples for pharmacokinetic analysis at predetermined time points.
-
-
Endpoint Analysis:
-
Viral Load: Quantify viral RNA in lung homogenates using RT-qPCR.
-
Histopathology: Assess lung tissue for signs of inflammation and injury (e.g., interstitial pneumonia, alveolar damage).
-
Pharmacokinetics: Determine the concentration of this compound in plasma samples to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicity: Monitor for any adverse effects of the treatment.
-
Hypothetical In Vivo Experimental Workflow
Caption: Proposed workflow for in vivo validation of this compound.
Conclusion
This compound presents a promising mechanism of action by targeting the initial and critical step of SARS-CoV-2 entry into host cells. While in vitro studies have validated its ability to block the Spike-ACE2 interaction, a significant data gap exists regarding its in vivo efficacy and safety. The comparative analysis with alternative therapeutics that have undergone in vivo evaluation highlights the necessity of advancing this compound into animal models. The proposed experimental protocol provides a robust framework for such a study. Successful in vivo validation would be a crucial step in establishing the therapeutic potential of this compound as a viable candidate for the treatment of COVID-19.
References
- 1. In vivo monoclonal antibody efficacy against SARS-CoV-2 variant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SSAA09E2: A Comparative Analysis Against Newly Discovered Antiviral Compounds Targeting SARS-CoV Entry
For Immediate Release
[City, State] – [Date] – In the ongoing effort to develop effective therapeutics against coronaviruses, a comprehensive benchmarking study of the antiviral compound SSAA09E2 against a panel of newly discovered antiviral agents targeting viral entry has been conducted. This report provides a detailed comparison of their performance, supported by experimental data, to guide researchers and drug development professionals in the pursuit of potent COVID-19 treatments.
This compound is a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) replication.[1] Its mechanism of action involves blocking the early interaction between the viral spike (S) protein and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells, a critical step for viral entry.[1] This guide compares the efficacy of this compound with other recently identified compounds that share a similar mechanism of inhibiting the ACE2-Spike protein interaction.
Data Presentation: A Comparative Overview of Antiviral Potency
The following table summarizes the quantitative data on the antiviral activity and cytotoxicity of this compound and newly discovered compounds. This allows for a direct comparison of their potency and therapeutic potential.
| Compound | Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | SARS-CoV | Pseudotype-based assay | 293T | 4.1 ± 0.5 | >50 | >12.2 | Adedeji et al., 2013 |
| This compound | SARS-CoV | Infectious virus CPE assay | Vero | 1.8 ± 0.3 | >50 | >27.8 | Adedeji et al., 2013 |
| MU-UNMC-1 | SARS-CoV-2 | Pseudovirus entry assay | UNCN1T | 0.67 | Not Reported | Not Reported | Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 |
| MU-UNMC-2 | SARS-CoV-2 | Pseudovirus entry assay | UNCN1T | 1.72 | Not Reported | Not Reported | Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 |
| C2 | SARS-CoV-2 | Pseudovirus entry assay | Not Specified | 8.8 | Not Reported | Not Reported | Discovery of Novel Spike Inhibitors against SARS-CoV-2 Infection |
| C8 | SARS-CoV-2 | Pseudovirus entry assay | Not Specified | 6.7 | Not Reported | Not Reported | Discovery of Novel Spike Inhibitors against SARS-CoV-2 Infection |
| C10 | SARS-CoV-2 | Pseudovirus entry assay | Not Specified | 7.6 | Not Reported | Not Reported | Discovery of Novel Spike Inhibitors against SARS-CoV-2 Infection |
| C8.2 | SARS-CoV-2 | Pseudovirus entry assay | Not Specified | 5.9 | Not Reported | Not Reported | Discovery of Novel Spike Inhibitors against SARS-CoV-2 Infection |
| DRI-C23041 | SARS-CoV-2 | Pseudovirus entry assay | ACE2-expressing cells | Concentration-dependent inhibition | Not Reported | Not Reported | Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Pseudovirus Entry Assay (Luciferase Reporter)
This assay is used to screen for inhibitors of viral entry in a BSL-2 setting. It utilizes pseudotyped lentiviral particles carrying a reporter gene (e.g., luciferase) and expressing the SARS-CoV Spike protein on their surface.
Protocol:
-
Cell Seeding: Seed 293T cells engineered to express the ACE2 receptor in a 96-well plate at a density of 1.25 x 10^4 cells per well and incubate overnight.[2]
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium.
-
Virus-Compound Incubation: Incubate the diluted compounds with a fixed amount of SARS-CoV-S pseudotyped lentiviral particles for 1 hour at 37°C.[2][3]
-
Infection: Add the compound-virus mixture to the seeded 293T-ACE2 cells.
-
Incubation: Incubate the plates for 48-60 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase signal in the presence of the compound compared to the control indicates inhibition of viral entry.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
Cytopathic Effect (CPE) Assay (Neutral Red)
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.
-
Infection and Treatment: Infect the Vero E6 cells with SARS-CoV at a specific multiplicity of infection (MOI). Immediately after infection, add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells (typically 3-4 days).
-
Neutral Red Staining: Remove the culture medium and add a neutral red solution to stain the viable cells for 2 hours.
-
Extraction and Measurement: Wash the wells, and then extract the dye from the viable cells using a destaining solution (e.g., 50:50 Sorensen citrate (B86180) buffer/ethanol). Measure the absorbance at 540 nm using a spectrophotometer.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the EC50 (the concentration of compound that protects 50% of cells from CPE) and the CC50 (the concentration of compound that causes 50% cytotoxicity in uninfected cells) from the dose-response curves.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in this guide.
References
- 1. Novel inhibitors of severe acute respiratory syndrome coronavirus entry that act by three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Pseudovirus-Based Neutralization Assay against Omicron-Included SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Approach to Potential Synergistic Antiviral Strategies Combining SSAA09E2 with Other Agents
Guide Overview:
The emergence of novel coronaviruses necessitates a diverse arsenal (B13267) of therapeutic strategies. One promising approach is combination therapy, which can enhance antiviral efficacy and mitigate the development of drug resistance. This guide explores the potential for synergistic effects between the severe acute respiratory syndrome coronavirus (SARS-CoV) entry inhibitor, SSAA09E2, and other classes of antiviral agents. As direct experimental data on such combinations are not currently available, this document provides a comparative analysis based on the established mechanisms of action of these drugs. The proposed combinations are hypothetical and intended to provide a scientific rationale for future in vitro and in vivo studies.
Mechanism of Action of this compound
This compound is a small molecule inhibitor of SARS-CoV replication.[1][2] Its antiviral activity stems from its ability to block the initial and critical step of viral entry into host cells. Specifically, this compound prevents the interaction between the Receptor-Binding Domain (RBD) of the viral Spike (S) protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][3] By obstructing this binding, this compound effectively neutralizes the virus before it can gain entry and initiate its replication cycle. This mechanism has been confirmed through immunoprecipitation and immunoblot assays, which demonstrated that this compound is unique in its ability to interfere with the S protein-ACE2 interaction among a series of tested compounds.[1]
Proposed Synergistic Combinations with this compound
The principle of effective combination therapy lies in targeting multiple, independent stages of the viral life cycle. By simultaneously attacking different viral vulnerabilities, the overall antiviral pressure is increased, potentially leading to a synergistic, rather than merely additive, effect.
This compound and a Viral Protease Inhibitor
Rationale for Synergy: Combining an entry inhibitor like this compound with an inhibitor of viral replication targets two temporally and functionally distinct processes. While this compound blocks the virus from entering the cell, a protease inhibitor would act on any virus that successfully bypasses the initial blockade, preventing it from producing the functional proteins necessary for replication. This dual-action approach could significantly reduce viral load. Key SARS-CoV-2 proteases are the Main Protease (Mpro or 3CLpro) and the Papain-Like Protease (PLpro).
Comparative Agent:
-
Nirmatrelvir: A potent inhibitor of the SARS-CoV-2 Mpro. It is a key component of the oral antiviral medication Paxlovid.
| Feature | This compound | Nirmatrelvir |
| Drug Class | Viral Entry Inhibitor | Viral Protease Inhibitor |
| Target | SARS-CoV Spike Protein - ACE2 Interaction | SARS-CoV-2 Main Protease (Mpro/3CLpro) |
| Mechanism | Blocks viral attachment to host cell receptor. | Inhibits cleavage of viral polyproteins, halting viral replication. |
| Reported EC50 | ~9.7 µM (SARS/HIV pseudotype in 293T cells) | ~0.079 µM (in Vero E6-TMPRSS2 cells) |
This compound and a Viral Polymerase Inhibitor
Rationale for Synergy: This combination also follows the principle of targeting both entry and replication. The viral RNA-dependent RNA polymerase (RdRp) is the core enzyme responsible for replicating the viral genome. An RdRp inhibitor would prevent the synthesis of new viral RNA, complementing the entry-blocking action of this compound.
Comparative Agent:
-
Remdesivir: A nucleoside analog that inhibits the viral RdRp. It is converted in the body to its active triphosphate form, which competes with natural nucleotides and causes delayed chain termination during RNA synthesis.
| Feature | This compound | Remdesivir |
| Drug Class | Viral Entry Inhibitor | Viral Polymerase (RdRp) Inhibitor |
| Target | SARS-CoV Spike Protein - ACE2 Interaction | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) |
| Mechanism | Blocks viral attachment to host cell receptor. | Causes premature termination of viral RNA transcription. |
| Reported EC50 | ~9.7 µM (SARS/HIV pseudotype in 293T cells) | ~0.77 µM (in Vero E6 cells) |
This compound and a Host Protease Inhibitor
Rationale for Synergy: Viral entry is a multi-step process. After binding to the ACE2 receptor, the SARS-CoV-2 Spike protein must be cleaved by host proteases, such as Transmembrane Serine Protease 2 (TMPRSS2), to activate it for membrane fusion. A combination of this compound with a TMPRSS2 inhibitor would create a comprehensive blockade of viral entry by targeting two different host factors involved in this process.
Comparative Agent:
-
Camostat mesylate: A serine protease inhibitor that has been shown to block the TMPRSS2 activity required for SARS-CoV-2 entry into lung cells.
| Feature | This compound | Camostat mesylate |
| Drug Class | Viral Entry Inhibitor | Host Protease Inhibitor |
| Target | SARS-CoV Spike Protein - ACE2 Interaction | Host Transmembrane Serine Protease 2 (TMPRSS2) |
| Mechanism | Blocks viral attachment to host cell receptor. | Inhibits Spike protein priming, preventing viral-host membrane fusion. |
| Reported EC50 | ~9.7 µM (SARS/HIV pseudotype in 293T cells) | ~1 µM (in Calu-3 cells) |
Visualizing the Multi-Target Approach
The following diagrams illustrate the points of intervention for this compound and the proposed combination agents within the SARS-CoV-2 life cycle.
Caption: SARS-CoV-2 life cycle and points of antiviral intervention.
Hypothetical Experimental Protocol for Synergy Testing
To experimentally validate the potential synergy of these drug combinations, a structured in vitro study is required.
1. Materials and Reagents:
-
Cell Line: Vero E6 cells (kidney epithelial cells from an African green monkey) expressing TMPRSS2, or Calu-3 cells (human lung adenocarcinoma cells), which are both susceptible to SARS-CoV-2 infection.
-
Virus: A well-characterized strain of SARS-CoV-2 at a known titer (PFU/mL).
-
Compounds: this compound and the selected combination agent (e.g., Nirmatrelvir), dissolved in DMSO to create stock solutions.
-
Assay: Cytopathic Effect (CPE) inhibition assay or a quantitative viral yield reduction assay (e.g., plaque assay or RT-qPCR).
2. Experimental Workflow:
Caption: Workflow for in vitro antiviral synergy testing.
3. Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 96-well microplates and incubate overnight to allow for adherence.
-
Drug Dilution Matrix: Prepare serial dilutions of this compound and the partner drug. In a 96-well plate, combine these dilutions in a checkerboard format. This matrix should include concentrations above and below the known EC50 of each drug when used alone. Include wells for "no drug" (virus control) and "no virus" (cell control).
-
Infection: After adding the drug combinations to the cells, infect the plates with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Quantification of Antiviral Activity:
-
CPE Assay: Fix the cells and stain with a dye like Crystal Violet. The amount of dye retained is proportional to the number of viable, protected cells. Read absorbance using a plate reader.
-
Viral Yield Reduction: Collect the supernatant and quantify the amount of progeny virus using a plaque assay or by measuring viral RNA levels via RT-qPCR.
-
-
Data Analysis: The dose-response data for each drug alone and in combination are used to calculate synergy. Synergy analysis models like the Bliss independence or Loewe additivity models can be applied to determine if the combined effect is greater than what would be expected from the individual drugs.
While this compound presents a clear mechanism for inhibiting SARS-CoV entry, its full therapeutic potential may be realized in combination with other antiviral agents that target different stages of the viral life cycle. The proposed combinations with protease inhibitors, polymerase inhibitors, and other entry blockers are based on sound pharmacological principles and offer promising avenues for future research. The experimental framework provided herein offers a clear path to validating these theoretical synergies and developing more robust and effective treatments for coronavirus infections.
References
Independent Validation of SSAA09E2 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on SSAA09E2, a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) entry, with other antiviral agents. The data for this compound is based on the initial discovery publication, as independent experimental validation studies are not publicly available at this time. This guide aims to present the existing data in a clear, comparative format to aid in research and drug development efforts.
Comparative Analysis of Antiviral Activity
The following table summarizes the reported antiviral efficacy of this compound against SARS-CoV and compares it with other known inhibitors targeting various stages of the viral life cycle. It is important to note that the experimental conditions for each study may vary.
| Compound | Target/Mechanism of Action | Virus | Assay Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Blocks SARS-S protein interaction with ACE2 receptor | SARS-CoV (Urbani) | Pseudotyped virus entry assay | 9.7 µM | >100 µM | >10.3 | [Original Publication] |
| This compound | Blocks SARS-S protein interaction with ACE2 receptor | SARS-CoV (Urbani) | Cytopathic effect (CPE) assay | < 1 µM | >100 µM | >100 | [Original Publication] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | SARS-CoV-2 | A549+ACE2 cells | ~0.5 µM | >10 µM | >20 | [1] |
| PF-00835231 | 3CLpro inhibitor | SARS-CoV-2 | A549+ACE2 cells | ~0.2 µM | >10 µM | >50 | [1] |
| GC-376 | 3CLpro inhibitor | SARS-CoV-2 | A549+ACE2 cells | ~0.4 µM | >10 µM | >25 | [1] |
Note: The EC50 (half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. The CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the original publication of this compound.
Pseudotyped Virus Entry Assay
-
Objective: To screen for small molecule inhibitors of SARS-CoV S protein-mediated viral entry.
-
Methodology:
-
Cell Culture: HEK293T cells were used for producing pseudotyped virus particles, and Huh-7 cells were used as target cells for infection.
-
Pseudovirus Production: HEK293T cells were co-transfected with a plasmid encoding the SARS-CoV S protein and a plasmid for an HIV-1 genome that has the env gene deleted and the luciferase gene inserted. The resulting pseudotyped viruses have the SARS-CoV S protein on their surface and carry the luciferase reporter gene.
-
Inhibition Assay: Huh-7 cells were seeded in 96-well plates. The cells were pre-incubated with various concentrations of the test compounds (including this compound) for 1 hour at 37°C.
-
Infection: After pre-incubation, the pseudotyped virus was added to the cells.
-
Luciferase Assay: 48 hours post-infection, the cells were lysed, and luciferase activity was measured using a luminometer. The reduction in luciferase activity in the presence of the compound compared to the control (DMSO treated) indicated the inhibition of viral entry.
-
Data Analysis: The EC50 values were calculated from the dose-response curves.
-
Cytopathic Effect (CPE) Assay
-
Objective: To determine the antiviral activity of the compounds against live SARS-CoV.
-
Methodology:
-
Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV infection, were seeded in 96-well plates.
-
Inhibition Assay: The cells were treated with serial dilutions of the test compounds.
-
Infection: The cells were then infected with the SARS-CoV (Urbani strain) at a specific multiplicity of infection (MOI).
-
CPE Observation: The plates were incubated for 3-4 days at 37°C, and the cytopathic effect (changes in cell morphology, detachment, and cell death) was observed daily under a microscope.
-
Cell Viability Assay: Cell viability was quantified using a neutral red uptake assay.
-
Data Analysis: The EC50 was calculated as the compound concentration that protected 50% of the cells from virus-induced CPE.
-
Cytotoxicity Assay
-
Objective: To determine the toxicity of the compounds on the host cells.
-
Methodology:
-
Cell Culture: Huh-7 or Vero E6 cells were seeded in 96-well plates.
-
Compound Treatment: The cells were incubated with various concentrations of the test compounds for the same duration as the antiviral assays.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The CC50 was determined as the compound concentration that caused a 50% reduction in cell viability compared to the untreated control.
-
Visualizations
Signaling Pathway of SARS-CoV Entry and Inhibition by this compound
The following diagram illustrates the key steps of SARS-CoV entry into a host cell and the proposed mechanism of action for this compound.
Caption: SARS-CoV entry pathway and the inhibitory action of this compound.
Experimental Workflow for Antiviral Screening
This diagram outlines the general workflow used to identify and characterize this compound as a SARS-CoV entry inhibitor.
Caption: Workflow for the discovery and validation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
